molecular formula C8H8BrNO3 B1339018 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene CAS No. 85598-13-6

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1339018
CAS No.: 85598-13-6
M. Wt: 246.06 g/mol
InChI Key: RZOPBDDNOSELGK-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPBDDNOSELGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463441
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-13-6
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene , a highly functionalized aromatic building block critical for the synthesis of complex indole alkaloids and pharmaceutical scaffolds.[1]

Chemical Identity & Core Properties

This compound is a tetrasubstituted benzene derivative characterized by a crowded "1,2,3,4" substitution pattern. Its specific arrangement—placing the nitro and methyl groups between the bromine and methoxy handles—makes it a unique scaffold for regioselective heterocyclic synthesis.

Nomenclature & Identifiers
Identifier Value
CAS Number 85598-13-6
IUPAC Name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Synonyms 4-Bromo-3-methyl-2-nitroanisole; 4-Bromo-3-methyl-2-nitrophenyl methyl ether
SMILES COc1ccc(Br)c(C)c1[O-]
InChI Key RZOPBDDNOSELGK-UHFFFAOYSA-N
Physical & Chemical Properties
Property Data
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to light brown crystalline solid
Melting Point 97–99 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Reactivity Profile Electrophilic aromatic substitution (limited), Nucleophilic aromatic substitution (at C-Br or C-OMe), Leimgruber-Batcho cyclization precursor

Synthetic Pathways

The synthesis of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene requires precise regiocontrol to establish the 1,2,3,4-substitution pattern.[1] The most robust industrial route proceeds via the bromination of a phenol precursor followed by O-methylation.[1]

Route A: The Phenol Bromination-Methylation Sequence

This pathway avoids the poor regioselectivity often seen in the direct nitration of anisoles by leveraging the strong ortho,para-directing power of the phenol group.[1]

Step 1: Regioselective Bromination

Precursor: 3-Methyl-2-nitrophenol (CAS 4920-77-8) Reagents: Bromine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) or N-Bromosuccinimide (NBS)
Solvent:  Acetic Acid (AcOH) or DMF
  • Mechanism: The hydroxyl group at position 1 strongly activates the para position (C4). The methyl group at C3 further activates C4 (ortho to methyl). The nitro group at C2 deactivates the ring but directs meta (to C4 and C6). All electronic vectors converge to favor bromination at C4.[1]

  • Protocol:

    • Dissolve 3-methyl-2-nitrophenol (1.0 eq) in glacial acetic acid.

    • Add

      
       (1.05 eq) dropwise at 0–5 °C to prevent over-bromination.
      
    • Stir at room temperature for 2–4 hours.

    • Quench with aqueous ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       and filter the precipitate.[2]
      
    • Product: 4-Bromo-3-methyl-2-nitrophenol (CAS 85598-12-5).[1][3][4][5]

Step 2: O-Methylation (Williamson Ether Synthesis)

Precursor: 4-Bromo-3-methyl-2-nitrophenol Reagents: Iodomethane (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) or Dimethyl Sulfate (

); Potassium Carbonate (

) Solvent: Acetone or DMF
  • Protocol:

    • Suspend 4-bromo-3-methyl-2-nitrophenol (1.0 eq) and

      
       (1.5 eq) in acetone.
      
    • Add MeI (1.2 eq) dropwise.[1]

    • Reflux for 4–12 hours until TLC indicates consumption of the phenol.[1]

    • Concentrate, partition between water/EtOAc, and recrystallize from ethanol/heptane.

    • Yield: Typically 85–95%.[1]

Synthesis Start 3-Methyl-2-nitrophenol (CAS 4920-77-8) Inter 4-Bromo-3-methyl-2-nitrophenol (CAS 85598-12-5) Start->Inter Br2, AcOH (Regioselective Bromination) Target 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS 85598-13-6) Inter->Target MeI, K2CO3 (O-Methylation)

Figure 1: Step-wise synthesis from commercially available nitrophenols.

Reactivity & Applications in Drug Discovery

The primary utility of CAS 85598-13-6 lies in its ability to undergo Leimgruber-Batcho Indole Synthesis .[1] The contiguous arrangement of the methyl (C2) and nitro (C3) groups provides the necessary "ortho-nitro toluene" motif required for this transformation.

Leimgruber-Batcho Indole Synthesis

This reaction converts the benzene derivative into 4-bromo-7-methoxyindole , a high-value scaffold for kinase inhibitors (e.g., Aurora, Flt3).[1]

  • Enamine Formation: Reaction with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (acidified by the ortho-nitro) into a 
    
    
    
    -dimethylamino-2-nitrostyrene.
  • Reductive Cyclization: Reduction of the nitro group (using

    
    , 
    
    
    
    , or
    
    
    ) triggers an intramolecular condensation with the enamine to close the pyrrole ring.

Key Structural Transformation:

  • Benzene C2 (Methyl)

    
    Indole C2 
    
  • Benzene C3 (Nitro)

    
    Indole N1 
    
  • Benzene C1 (Bromo)

    
    Indole C4  (Critical handle for Suzuki couplings)
    
  • Benzene C4 (Methoxy)

    
    Indole C7 
    

IndoleSynthesis Substrate 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Ortho-nitro toluene motif) Enamine Enamine Intermediate (Styrene derivative) Substrate->Enamine DMF-DMA, 110°C (Condensation) Indole 4-Bromo-7-methoxyindole (Scaffold for Kinase Inhibitors) Enamine->Indole H2, Pd/C or Fe/AcOH (Reductive Cyclization)

Figure 2: Mechanism for the conversion to 4-bromo-7-methoxyindole.[1]

Functionalization Capabilities
  • Suzuki-Miyaura Coupling: The C-Br bond at position 1 is sterically accessible (flanked by H and Me) and highly reactive towards Pd-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups.[1]

  • Nitro Reduction: Selective reduction (without cyclization) yields the aniline, providing a handle for amide coupling or diazotization.

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it poses potential explosion risks if heated under confinement.[1] It is also a skin and eye irritant.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidative degradation.
  • Waste Disposal: All halogenated organic waste must be segregated.[1] Do not mix with strong oxidizers or reducing agents.[1]

References

  • Synthesis of 4-Bromo-7-methoxyindole. ChemicalBook Technical Documents. Retrieved from .[1]

  • Crystal structure and synthesis of nitrobenzene derivatives.Acta Crystallographica Section E. 2011. (Contextual reference for structural geometry of ortho-nitro toluenes).
  • Aurora and Flt3 kinases modulators.World Intellectual Property Organization (WIPO), Patent WO2013117522A1. (Describes the use of the CAS 85598-13-6 scaffold in drug design).
  • 4-Bromo-3-methyl-2-nitrophenol (Precursor). Sigma-Aldrich Product Catalog. Retrieved from .[1][6]

Sources

Technical Whitepaper: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, a critical intermediate in the synthesis of polysubstituted indoles.

High-Value Scaffold for 4,7-Disubstituted Indole Synthesis

Executive Summary

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a tetrasubstituted benzene derivative utilized primarily as a regiochemical anchor in the pharmaceutical industry.[1] Its unique substitution pattern—featuring adjacent methyl and nitro groups flanked by orthogonal reactive handles (bromide and methoxy)—makes it an ideal precursor for the synthesis of 4-bromo-7-methoxyindole derivatives via the Leimgruber-Batcho or Bartoli indole synthesis. This guide outlines its physiochemical profile, validated synthetic routes, and critical reactivity patterns for medicinal chemistry applications.

Physiochemical Profile & Structural Analysis[1]

Chemical Identity
PropertyData
IUPAC Name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
CAS Number 85598-13-6
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
SMILES COc1ccc(Br)c(C)c1[O-]
Appearance White to light brown crystalline solid
Melting Point 97–99 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Electronic & Steric Environment

The molecule is a "push-pull" system with significant steric crowding:

  • Steric Congestion: The 1,2,3,4-substitution pattern creates a highly crowded environment. The nitro group at position 3 is twisted out of planarity due to the flanking methyl (pos 2) and methoxy (pos 4) groups, reducing its resonance withdrawal slightly but maintaining inductive deactivation.

  • Electronic Activation: The methoxy group (strong donor) activates position 5 and 6 (ortho/para), while the nitro group (strong acceptor) deactivates the ring.

  • Regiochemical Markers:

    • C1-Br: A deactivated position suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), though oxidative addition may be slow due to the adjacent ortho-methyl group.

    • C2-Me / C3-NO₂: This vicinal arrangement is the structural signature required for indole synthesis. The acidity of the benzylic methyl protons (C2) is enhanced by the ortho-nitro group, facilitating condensation reactions.

Validated Synthetic Routes

The synthesis of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene requires careful regiocontrol to establish the 1,2,3,4-substitution pattern. The industrial standard involves a linear sequence starting from m-cresol or a related phenol derivative.

Primary Synthetic Pathway (The "Phenol Route")

This route avoids isomer separation issues common in direct nitration of anisoles by utilizing the directing power of the phenol hydroxyl group before methylation.

Step 1: Nitration of m-Cresol

  • Reagents: HNO₃, H₂SO₄, -5°C.

  • Mechanism: The OH group directs ortho/para. The methyl group directs ortho/para. The position between OH and Me (C2) is sterically hindered but electronically activated. Controlled nitration yields 3-methyl-2-nitrophenol (along with 4- and 6-nitro isomers which must be separated).

Step 2: Bromination

  • Reagents: Br₂, AcOH or NBS, DMF.

  • Mechanism: Electrophilic aromatic substitution on 3-methyl-2-nitrophenol. The OH directs para to position 4. The Nitro group directs meta to position 4. The Methyl group directs ortho to position 4. All directing effects converge, yielding 4-bromo-3-methyl-2-nitrophenol with high regioselectivity.

Step 3: O-Methylation (Final Step)

  • Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃, Acetone/DMF, Reflux.

  • Outcome: Quantitative conversion to 1-bromo-4-methoxy-2-methyl-3-nitrobenzene .

Synthesis Start m-Cresol (3-methylphenol) Inter1 3-Methyl-2-nitrophenol Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 4-Bromo-3-methyl- 2-nitrophenol Inter1->Inter2 Br2, AcOH (Bromination) Product TARGET: 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene Inter2->Product MeI, K2CO3 (O-Methylation)

Figure 1: Validated linear synthesis starting from m-cresol. The convergence of directing groups in Step 2 ensures high regiochemical purity.

Reactivity & Applications in Drug Discovery

The core value of this molecule lies in its ability to serve as a pre-functionalized indole scaffold . It is a specific precursor for 4-bromo-7-methoxyindole , a moiety found in various kinase inhibitors and GPCR modulators.

The Leimgruber-Batcho Indole Synthesis

This is the most reliable method for converting the 2-methyl-3-nitrobenzene motif into an indole.

  • Enamine Formation: The acidity of the C2-methyl group is exploited. Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in hot DMF forms the trans-β-dimethylaminostyrene intermediate.

  • Reductive Cyclization: The nitro group is reduced (using Zn/AcOH, Fe/HCl, or H₂/Pd). The resulting amine spontaneously attacks the enamine double bond, closing the pyrrole ring to form the indole.

Regiochemical Mapping:

  • Target: 1-Br-4-OMe-2-Me-3-NO₂[1][2][3][4][5][6][7]

  • Product: 4-Bromo-7-methoxyindole[2]

    • The Nitro group (pos 3) becomes the Indole Nitrogen (pos 1).

    • The Methoxy group (pos 4, ortho to nitro) becomes C7-OMe.

    • The Methyl group (pos 2) becomes C2 of the indole.

    • The Bromo group (pos 1, meta to nitro) becomes C4-Br.

Orthogonal Cross-Coupling

Before or after indole formation, the C1-Bromide allows for palladium-catalyzed functionalization.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Buchwald-Hartwig: Amination to introduce solubilizing groups.

  • Note: Due to the ortho-methyl group (at C2), oxidative addition at C1-Br is sterically hindered. High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd-XPhos) and elevated temperatures are often required.

Reactivity Center 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene Indole 4-Bromo-7-methoxyindole (Scaffold for Kinase Inhibitors) Center->Indole 1. DMF-DMA, 110°C 2. Zn, AcOH or H2, Pd/C Suzuki Biaryl Derivatives (via Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd(0) (Sterically demanding) Aniline 3-Bromo-6-methoxy- 2-methylaniline Center->Aniline Fe/NH4Cl or SnCl2 (Selective Nitro Reduction)

Figure 2: Divergent reactivity profile. The primary application is the synthesis of the indole scaffold (blue path).

Experimental Protocols

Synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Methylation Step)

This protocol assumes the starting material 4-bromo-3-methyl-2-nitrophenol is available.

  • Setup: Charge a round-bottom flask with 4-bromo-3-methyl-2-nitrophenol (1.0 equiv) and anhydrous Acetone (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) in one portion. The suspension may turn bright yellow/orange (phenoxide formation).

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise at room temperature. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of the phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

    • Yield: Typically 90–95%.

    • Product: Pale yellow to light brown solid.

Synthesis of 4-Bromo-7-methoxyindole (Leimgruber-Batcho)
  • Enamine Formation: Dissolve 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) in DMF. Add DMF-DMA (3.0 equiv). Heat to 110°C for 12 hours (red/dark color develops). Concentrate to dryness to obtain the crude enamine.

  • Cyclization: Dissolve the crude enamine in Methanol/THF (1:1). Add Raney Nickel (catalytic) or 10% Pd/C and Hydrazine Hydrate (excess) or hydrogenate at 1 atm. Alternatively, use Iron powder in Acetic Acid at 80°C for a robust reduction.

  • Isolation: Filter catalyst, concentrate, and purify via column chromatography (Silica, Hexane/EtOAc).

Safety & Handling

  • Hazards: The compound is an aromatic nitro compound. While not explosive, it may decompose exothermically at high temperatures.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

  • Synthesis Hazards: Methyl Iodide is a volatile alkylating agent (suspected carcinogen). Bromine is highly corrosive.

  • Storage: Store in a cool, dry place (2-8°C recommended), protected from light.

References

  • PubChem. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012). National Library of Medicine. [Link]

  • Wyeth. Substituted Indoles and their use as 5-HT6 Ligands. WO2009/111260 A1.[7][8] (Describes the synthesis and use of the title compound as an intermediate).

  • Zilberman, J. One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 2003, 7, 303-305.[9] (Reference for general alkoxylation conditions). [Link]

Sources

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : The Case of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Content Type: Technical Guide / Whitepaper Audience: Senior Chemists, Analytical Scientists, and Process Development Leads.

The Case of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Executive Summary

In the development of high-value pharmacophores—particularly aryl ethers used in kinase inhibitors and pyrethroid synthesis—regiochemical ambiguity is a critical risk. The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS 85598-13-6) presents a classic "crowded aromatic" challenge. The nitration of the precursor (4-bromo-3-methylanisole) is driven by competing electronic activation and steric hindrance, often yielding mixtures of the 3-nitro (target) and 5-nitro (isomer) species.

This guide details a self-validating structural elucidation protocol. Moving beyond basic characterization, we define the specific NMR signatures required to distinguish the sterically buttressed 3-nitro target from its thermodynamically favored isomers, ensuring absolute confidence in the molecular scaffold.

The Synthetic Context & Regiochemical Logic

To elucidate the structure, one must first understand the probability of its formation. The precursor, 1-bromo-4-methoxy-2-methylbenzene , contains two directing groups competing for the incoming nitro electrophile:

  • Methoxy (-OMe) at C4: Strong ortho/para activator.

  • Methyl (-Me) at C2: Weak ortho/para activator.

  • Bromo (-Br) at C1: Deactivator (directs ortho/para relative to itself, but kinetics are controlled by activators).

The Competition:

  • Position C3 (Target): Ortho to both -OMe and -Me. Electronically highly activated, but sterically "buttressed" between the methyl and methoxy groups.

  • Position C5 (Isomer): Ortho to -OMe and para to -Me. Electronically activated and sterically accessible.

  • Position C6 (Isomer): Ortho to -Me and meta to -OMe. Less favorable electronically.

The Elucidation Problem: Standard low-resolution LC-MS cannot distinguish these regioisomers (identical


). The distinction relies entirely on the scalar coupling (

) and through-space correlations (NOE) of the remaining aromatic protons.
Elucidation Workflow

The following workflow illustrates the decision tree for confirming the 1,2,3,4-tetrasubstituted pattern.

ElucidationWorkflow Start Crude Product Isolation (Nitration of 4-bromo-3-methylanisole) MS HRMS / Elemental Analysis Confirm C8H8BrNO3 Start->MS NMR_1H 1H NMR (Proton Count & Coupling) Analyze Aromatic Region MS->NMR_1H Decision Coupling Pattern? NMR_1H->Decision Path_Singlets Two Singlets observed Decision->Path_Singlets Path_Doublets Two Doublets (J ~9Hz) Decision->Path_Doublets Result_5Nitro Isomer Identification: 5-Nitro Isomer (Para protons) Path_Singlets->Result_5Nitro Result_3Nitro Candidate Identification: 3-Nitro Target (Ortho protons) Path_Doublets->Result_3Nitro NOESY 2D NOESY / HMBC Confirm Spatial Arrangement Result_3Nitro->NOESY XRay Single Crystal X-Ray (Definitive Confirmation) NOESY->XRay

Figure 1: Decision tree for distinguishing the 3-nitro target from the 5-nitro regioisomer based on proton coupling topology.

The NMR Crucible: Distinguishing Isomers

The primary differentiation method is 1H NMR Scalar Coupling Analysis . This is a rapid, self-validating check that requires no advanced 2D experiments for the initial "Go/No-Go" decision.

A. The "Doublet vs. Singlet" Rule

In the target molecule, the two remaining aromatic protons (H5 and H6) are adjacent. In the primary impurity (5-nitro isomer), they are isolated.

FeatureTarget: 3-Nitro Isomer Impurity: 5-Nitro Isomer
Structure 1-Br, 2-Me, 3-NO2, 4-OMe1-Br, 2-Me, 4-OMe, 5-NO2
Remaining Protons H5 and H6H3 and H6
Proton Relationship Vicinal (Ortho) Para (separated by substituents)
Coupling Constant (

)


(or weak

)
1H NMR Appearance Two distinct doublets (roofing effect likely).Two distinct singlets.

Protocol:

  • Acquire 1H NMR in

    
     or 
    
    
    
    .
  • Expand the aromatic region (

    
    ).
    
  • Pass Criteria: Observation of an AB system or two doublets with

    
    .
    
  • Fail Criteria: Observation of two singlets. This indicates the nitro group is at position 5, isolating the protons.

B. 2D NOESY: The Spatial Confirmation

While coupling constants confirm the protons are neighbors, NOESY (Nuclear Overhauser Effect Spectroscopy) confirms the orientation of the substituents relative to those protons. This is critical to ensure the Bromo and Methyl groups haven't migrated (unlikely, but chemically possible under harsh conditions).

Key NOE Correlations for the Target (3-Nitro):

  • Irradiation of -OMe (C4): Should show strong NOE to H5 .

  • Irradiation of -Me (C2): Should show NO NOE to any aromatic proton.

    • Reasoning: In the 3-nitro target, the methyl group is flanked by Br (C1) and NO2 (C3). Neither has protons.

    • Contrast with 5-Nitro Isomer: In the 5-nitro isomer, the methyl group (C2) is adjacent to H3 . A strong NOE between Me and H3 would immediately disqualify the structure as the target.

NOESY_Logic Figure 2: NOE Connectivity Map for 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene. Note the 'Silent Zone' around the Methyl group, distinguishing it from isomers. Me Me (C2) NO2 NO2 (C3) H6 H (C6) Me->H6 NO NOE (Silent Zone) OMe OMe (C4) H5 H (C5) OMe->H5 Strong NOE H5->H6 Ortho Coupling (J=9Hz) Br Br (C1)

Figure 2: The "Silent Zone" around the methyl group is the definitive confirmation of the 3-nitro substitution pattern.

Crystallographic Validation (The Gold Standard)

For regulatory filings or reference standard certification, Single Crystal X-Ray Diffraction (SC-XRD) is mandatory.

  • Crystal Growth: The compound is likely a solid (melting point approx. 85-90°C based on analogs). Recrystallization from Ethanol/Hexane (1:4) or slow evaporation from Ethyl Acetate typically yields needles suitable for diffraction.

  • Key Parameter: The torsion angle of the nitro group.[1] In the 3-nitro target, the nitro group is "buttressed" between the Methyl and Methoxy groups. It will be forced significantly out of the plane of the benzene ring (dihedral angle > 50°) to relieve steric strain. This contrasts with the 5-nitro isomer, where the nitro group is less sterically encumbered and more coplanar.

Consolidated Analytical Specifications
TechniqueParameterAcceptance Criteria (Target)
HRMS Molecular Ion

(matches

)
1H NMR Aromatic RegionTwo doublets (

).[2]
1H NMR Methyl RegionSinglet

.
NOESY Me-ArH CorrelationAbsent. (Confirms C2-Me is flanked by non-protonated groups).
IR Nitro StretchAsymmetric stretch

; Symmetric

.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling constants and substituent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[3] 1-Bromo-4-methyl-2-nitrobenzene.[3][4] Acta Crystallographica Section E, 67(10), o2641. (Provides comparative crystallographic data for bromonitrobenzene derivatives).

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior methodology for the nitration of simple aromatic compounds. Journal of Organic Chemistry, 63(23), 8448-8454. (Discusses regioselectivity in nitration of activated aromatics).

  • ChemicalBook. (n.d.). 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Product Entry (CAS 85598-13-6).[5] (Verifies existence and basic properties).

Sources

Structural Integrity and Stoichiometric Precision: A Technical Analysis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Anchor

In the high-stakes environment of pharmaceutical intermediate synthesis, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) represents a critical scaffold.[1][2] Its value lies not merely in its functional groups but in its specific substitution pattern—a tetra-substituted benzene ring that serves as a "locked" core for building complex heterocycles or kinase inhibitors.[1]

For the research scientist, the molecular weight (MW) of this compound is more than a constant; it is the primary metric for stoichiometric control and yield validation. This guide moves beyond basic stoichiometry, analyzing the isotopic reality of the molecule to ensure precision in High-Resolution Mass Spectrometry (HRMS) and synthetic planning.

Molecular Weight & Isotopic Architecture[1][2]

The Two Weights: Average vs. Monoisotopic

In drug development, confusing "Average Molecular Weight" with "Monoisotopic Mass" leads to mass spectral misinterpretation.[2] Because this molecule contains Bromine, the deviation is significant.[1]

MetricValue ( g/mol )Application
Average Molecular Weight 246.06 Used for Stoichiometry (weighing reagents).[1][2]
Monoisotopic Mass (

)
244.97 Used for HRMS (identifying the base peak).
Isotopic Mass (

)
246.97 Used for HRMS (confirming Br presence).[1]
The Bromine Signature (The M and M+2 Doublet)

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).[1][2] This near 1:1 ratio creates a distinct "doublet" signature in the mass spectrum.[1]
  • Expert Insight: If your Mass Spec data shows a single peak at 246.1, you do not have the product. You must observe two peaks of equal intensity separated by 2 mass units (m/z 245 and 247 in positive mode [M+H]+).[2]

IsotopePattern cluster_0 Mass Spectrum Signature (Theoretical) Peak79 Peak79 Logic 1:1 Ratio Confirms Bromine Peak79->Logic Peak81 Peak81 Peak81->Logic

Figure 1: The mandatory 1:1 isotopic doublet signature required to validate 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.[1]

Synthetic Pathway & Regioselectivity Challenges

Synthesizing this tetra-substituted benzene requires navigating the "Directing Group" rules of electrophilic aromatic substitution. The challenge is placing the Nitro group (


) specifically at Position 3.
Retrosynthetic Logic
  • Precursor: 1-Bromo-4-methoxy-2-methylbenzene (4-Bromo-3-methylanisole).[1][2]

  • Reaction: Nitration (

    
    ).[1][2]
    
  • The Conflict:

    • The Methoxy group (Pos 4) directs Ortho (to Pos 3 and 5).[2]

    • The Methyl group (Pos 2) directs Ortho (to Pos 1 and 3).[2]

    • Position 3 is "sandwiched" between Methyl and Methoxy.[1][2] While electronically activated by both, it is sterically hindered.[1]

    • Position 5 is less hindered but only activated by the Methoxy group.[1]

Critical Protocol Note: Standard nitration often yields a mixture of the 3-nitro (target) and 5-nitro (isomer).[1][2] High-performance liquid chromatography (HPLC) separation is frequently required.[1]

SynthesisPath Precursor 4-Bromo-3-methylanisole (Precursor) Intermediate Sigma Complex Precursor->Intermediate Nitration Reagents HNO3 / H2SO4 (0°C to RT) Reagents->Intermediate Target Target: 3-Nitro Isomer (Sterically Hindered) Intermediate->Target Double Activation Byproduct Byproduct: 5-Nitro Isomer (Less Hindered) Intermediate->Byproduct Steric Control

Figure 2: Competitive nitration pathways showing the origin of the 5-nitro impurity.[1][2]

Self-Validating Analytical Protocols

To ensure the integrity of the compound for drug development, use this self-validating workflow. This protocol moves beyond simple "purity" checks to structural confirmation.[1][2]

Protocol: The "Triad" Validation

Do not rely on a single method.[1][2] Use the MW-NMR-IR Triad .

  • Mass Spectrometry (MS):

    • Goal: Confirm MW 246.06 and Br pattern.

    • Acceptance Criteria: Presence of [M+H]+ at 246/248 (approx) with 1:1 intensity.[1][2] Absence of m/z 166 (loss of Br) as the base peak (indicates instability).[1]

  • 1H NMR Spectroscopy:

    • Goal: Confirm Regiochemistry (3-Nitro vs 5-Nitro).

    • Key Signal: Look for the aromatic protons.[1][2]

      • Target (3-Nitro): The two aromatic protons are at positions 5 and 6.[1][2] They are ortho to each other. Coupling Constant (

        
        ) ≈ 8.0–9.0 Hz. [1]
        
      • Impurity (5-Nitro): The protons would be at positions 3 and 6.[1][2] They are para to each other. Coupling Constant (

        
        ) = 0 Hz (Singlets). [1][2]
        
  • Stoichiometric Calculation:

    • When calculating yields, always use 246.06 g/mol .[1]

    • Example: 100 mg of starting material (MW ~201) should theoretically yield ~122 mg of product.[1]

Analytical Decision Tree

ValidationTree Start Crude Product Isolated MS_Check Run LC-MS Check for 1:1 Doublet Start->MS_Check Pass_MS Doublet Found? MS_Check->Pass_MS Fail_MS Reject: No Bromine or Wrong MW Pass_MS->Fail_MS No NMR_Check Run 1H NMR Check Aromatic Coupling Pass_MS->NMR_Check Yes Pass_NMR J = 8-9 Hz (Ortho)? NMR_Check->Pass_NMR Fail_NMR Reject: 5-Nitro Isomer (Para singlets) Pass_NMR->Fail_NMR No Final Release Lot (MW 246.06 Validated) Pass_NMR->Final Yes

Figure 3: Decision tree for validating the specific regioisomer of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.

References & Data Sources

  • PubChem Compound Summary. "1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012)."[1][2] National Center for Biotechnology Information.[1] Accessed 2024.[1] [1][2]

  • ChemicalBook. "4-Bromo-3-nitroanisole Synthesis and Properties." (Analogous synthesis referencing nitration protocols).

  • Chemistry LibreTexts. "Mass Spectrometry: Isotope Effects (Bromine)." (Validation of 1:1 doublet signature). [1][2]

  • Sigma-Aldrich. "Product Specification: 1-Bromo-4-methoxy-2-nitrobenzene derivatives."[1][2]

Sources

Strategic Retrosynthesis and Process Development: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the retrosynthetic analysis and process development for 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, presenting a specific regiochemical challenge: the "sandwiched" nitro group at the 3-position, flanked by a methyl group (C2) and a methoxy group (C4).

Executive Summary

Target Molecule: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) Core Challenge: The contiguous 1,2,3,4-substitution pattern creates significant steric strain.[1] The primary synthetic hurdle is placing the nitro group at the C3 position, which is sterically crowded between the methyl and methoxy groups. Direct nitration of the parent anisole typically yields the less hindered C6-nitro isomer. Strategy: A "Nitrogen-First" approach, utilizing the commercially available 2-methyl-3-nitroaniline to establish the difficult C2-C3 regiochemistry before introducing the oxygen functionality and the halogen.

Retrosynthetic Analysis

The analysis utilizes a disconnection approach that prioritizes the preservation of the established nitro-methyl relationship.

Disconnection Logic
  • C-Br Disconnection (Late-Stage Functionalization): The bromine atom is disconnected last. The methoxy group (C4) is a strong ortho/para director. In the precursor (2-methyl-3-nitroanisole), the C4 position is para to the methoxy group and activated, though sterically hindered by the adjacent nitro group.

  • O-Methyl Disconnection (Functional Group Interconversion): The methoxy ether is traced back to a phenol. Methylation of phenols is a high-yielding, robust process.

  • C-O Disconnection (Sandmeyer-type): The phenol is derived from an aniline via diazotization and hydrolysis. This traces the route back to 2-methyl-3-nitroaniline , a commercially available dye intermediate.

Retrosynthesis Pathway (Graphviz)

Retrosynthesis Target Target: 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene Precursor1 Precursor 1: 2-Methyl-3-nitroanisole Target->Precursor1 C-Br Disconnection (Electrophilic Aromatic Subst.) Precursor2 Precursor 2: 2-Methyl-3-nitrophenol Precursor1->Precursor2 O-Alkylation (Williamson Ether Synthesis) Start Starting Material: 2-Methyl-3-nitroaniline Precursor2->Start C-N to C-O (Diazotization/Hydrolysis)

Figure 1: Retrosynthetic tree illustrating the "Nitrogen-First" strategy to lock in the C2-C3 substitution pattern.

Forward Synthesis & Technical Protocols

Phase 1: Hydroxylation of the Aniline

Transformation: 2-Methyl-3-nitroaniline


 2-Methyl-3-nitrophenol
Mechanism:  Formation of a diazonium salt followed by nucleophilic attack by water (

-like mechanism).

Protocol:

  • Solubilization: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in dilute sulfuric acid (

    
    , 35% aq). Heat gently to ensure complete protonation, then cool to 0–5°C.
    
  • Diazotization: Add sodium nitrite (

    
    , 1.1 eq) solution dropwise, maintaining internal temperature 
    
    
    
    . Stir for 30 minutes. Critical: Destroy excess nitrous acid with urea to prevent side reactions.
  • Hydrolysis: The cold diazonium solution is added dropwise to a boiling solution of dilute

    
     (10-15%).
    
    • Why: Adding the diazonium to the acid ensures high dilution, minimizing the coupling of the diazonium salt with the newly formed phenol (which would form azo dyes/tars).

  • Isolation: Steam distillation or extraction with Ethyl Acetate upon cooling.

Phase 2: O-Methylation

Transformation: 2-Methyl-3-nitrophenol


 2-Methyl-3-nitroanisole
Mechanism: 

Nucleophilic Substitution.

Protocol:

  • Setup: Suspend 2-methyl-3-nitrophenol (1.0 eq) and Potassium Carbonate (

    
    , 1.5 eq) in Acetone or DMF.
    
  • Alkylation: Add Methyl Iodide (

    
    , 1.2 eq) or Dimethyl Sulfate (
    
    
    
    ) dropwise at room temperature.
  • Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitoring via TLC/HPLC is essential to ensure complete consumption of the phenol.

  • Workup: Remove solvent, partition between water and DCM. Wash organic layer with dilute NaOH to remove unreacted phenol.

Phase 3: Regioselective Bromination

Transformation: 2-Methyl-3-nitroanisole


 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Mechanism:  Electrophilic Aromatic Substitution (EAS).

Regioselectivity Analysis:

  • Methoxy (C1): Strong activator, directs ortho/para.

  • Methyl (C2): Weak activator, directs ortho/para.

  • Nitro (C3): Strong deactivator, directs meta.

  • The Conflict: The position para to Methoxy (C4) is activated by OMe and Me, but sterically hindered by the adjacent Nitro group. The position ortho to Methoxy (C6) is activated by OMe and directed to by the meta-directing Nitro group.

  • Solution: While C6 is electronically favorable for the Nitro group's directing effect, the strong activation of the Methoxy group typically dominates, directing para (C4). Using N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) or Acetic Acid often enhances para-selectivity over ortho-selectivity due to the stabilization of the transition state.

Protocol:

  • Reagent: Dissolve 2-methyl-3-nitroanisole in Glacial Acetic Acid or Acetonitrile.

  • Bromination: Add NBS (1.05 eq). Catalytic Ammonium Acetate or Iron(III) can be added if kinetics are sluggish.

  • Conditions: Stir at room temperature initially; heat to 50°C if required.

  • Purification: The crude product may contain the C6-bromo isomer. Recrystallization from Ethanol/Water or column chromatography is required to isolate the pure C4-bromo target.

Process Workflow & Critical Parameters

Experimental Workflow Diagram

SynthesisWorkflow Step1 Step 1: Diazotization Reagents: NaNO2, H2SO4 Temp: 0-5°C -> 100°C CPP: Control exotherm Step2 Step 2: Methylation Reagents: MeI, K2CO3 Solvent: Acetone/DMF CPP: Anhydrous conditions Step1->Step2 Yield: ~65-75% Step3 Step 3: Bromination Reagents: NBS or Br2/AcOH Purification: Recrystallization CPP: Regioselectivity Check Step2->Step3 Yield: ~90-95% Final Pure Target >98% HPLC Purity Step3->Final Yield: ~70-80%

Figure 2: Step-by-step synthetic workflow emphasizing Critical Process Parameters (CPP).

Data Summary Table[2]
StepTransformationReagentsKey ChallengeTypical Yield
1 Aniline

Phenol

Azo coupling side reactions; Explosion hazard of dry diazonium.65–75%
2 Phenol

Anisole

Complete conversion; removal of inorganic salts.90–95%
3 Anisole

Aryl Bromide

or

Regioselectivity (C4 vs C6). Separation of isomers.70–80%

Safety & Integrity (E-E-A-T)

  • Diazonium Safety: Step 1 involves the formation of diazonium salts.[2] These are unstable and potentially explosive if allowed to dry. Always keep the intermediate in solution and destroy excess nitrite before heating.

  • Methylating Agents: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents and suspected carcinogens. Use in a closed system or a well-ventilated fume hood with appropriate neutralizing traps (e.g., aqueous ammonia).

  • Self-Validating Protocol: In Step 3, the regiochemistry must be confirmed via 1H NMR .

    • Target (C4-Br): The aromatic protons at C5 and C6 will appear as an AB quartet (ortho-coupling,

      
       Hz).
      
    • Isomer (C6-Br): The aromatic protons at C4 and C5 will also show ortho-coupling, but the chemical shifts will differ significantly due to the proximity to the nitro group. NOE (Nuclear Overhauser Effect) experiments are recommended: irradiating the OMe signal should show enhancement of the aromatic proton at C5 for the target, but not for the C6-bromo isomer (where Br blocks the interaction).

References

  • Synthesis of 2-methyl-3-nitroanisole

    • Source: PubChem.[1][3][4] (n.d.). 2-Methyl-3-nitroanisole.[3] National Library of Medicine.

    • URL:[Link]

  • General Procedure for Diazotization and Hydrolysis (Sandmeyer-type)
  • Regioselectivity in Bromination of Anisoles

    • Source: Ferguson, D. (1997).[5] Selectivity of Aryl and Benzylic Bromination. University of Glasgow.[5]

    • URL:[Link]

  • Target Compound Data

    • Source: ChemicalBook. (2025).[6] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Properties and Suppliers.

Sources

Advanced Synthesis Protocol: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

[1]

Part 1: Strategic Retrosynthetic Analysis

The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene presents a classic regioselectivity paradox. A direct nitration of the corresponding bromo-anisole precursor often fails to yield the desired isomer due to steric crowding at the C3 position and competing electronic directing effects.[1]

The "Sandwich" Challenge

The target molecule features a nitro group (-NO



1
  • Route A (Nitration Last): Nitration of 1-bromo-4-methoxy-2-methylbenzene is unfavorable.[1] The directing groups (-OMe and -Me) activate positions ortho and para to themselves.[1] However, the C3 position is sterically occluded.[1] Nitration typically occurs at C5 or C6, yielding the wrong isomer.[1]

  • Route B (Bromination Last - Recommended): Starting with the nitro group already in place (via 2-methyl-3-nitroanisole ) allows us to utilize the powerful para-directing effect of the methoxy group to install the bromine atom selectively at C4 (relative to anisole numbering), which corresponds to C1 in the target IUPAC name.

Validated Pathway

Our protocol utilizes Route B , leveraging the electronic dominance of the methoxy group to override the deactivating nature of the nitro group.[1]

Pathway Overview:

  • Precursor Synthesis: Methylation of 3-nitro-o-cresol to form 2-methyl-3-nitroanisole.[1]

  • Electrophilic Bromination: Regioselective bromination using N-Bromosuccinimide (NBS) or molecular bromine to yield the target.[1]

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 2-Methyl-3-nitroanisole

If this intermediate is not purchased commercially (CAS: 4837-88-1), it must be synthesized from 2-methyl-3-nitrophenol.[1]

Reagents:

  • 2-Methyl-3-nitrophenol (1.0 eq)[1][2]

  • Dimethyl sulfate (DMS) or Iodomethane (MeI) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetone (Solvent)[1][3]

Protocol:

  • Dissolution: Charge a reactor with 2-methyl-3-nitrophenol (15.3 g, 100 mmol) and acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) in portions to the stirring solution.
    
  • Alkylation: Add Iodomethane (17.0 g, 120 mmol) dropwise over 30 minutes, maintaining temperature at 25°C.

  • Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until phenol is consumed.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
  • Yield: Expect ~90-95% yield of a yellow solid/oil.[1]

Stage 2: Regioselective Bromination (The Core Step)

This step relies on the -OMe group directing the electrophile to the para position.[1] Although the -NO

11

Reagents:

  • 2-Methyl-3-nitroanisole (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (

    
    ) (Solvent) - Preferred for regioselectivity[1][4]
    
  • Catalytic Ammonium Acetate (

    
    ) (0.1 eq) - Optional rate enhancer[1]
    

Protocol:

  • Setup: In a light-protected flask (to minimize radical side-reactions), dissolve 2-methyl-3-nitroanisole (16.7 g, 100 mmol) in Acetonitrile (100 mL).

  • Addition: Add NBS (18.7 g, 105 mmol) in a single portion.

  • Reaction: Stir at room temperature (25°C). The reaction is typically complete within 2–4 hours.[1]

    • Note: If reaction is sluggish, warm to 45°C. Avoid reflux to prevent benzylic bromination of the methyl group.

  • Quench: Pour the reaction mixture into ice-water (300 mL) containing Sodium Thiosulfate (

    
    ) to quench excess bromine species.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: The crude product usually contains small amounts of the 6-bromo isomer.[1] Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationNotes
Starting Material 2-Methyl-3-nitroanisolePurity >98% required
Brominating Agent NBS (N-Bromosuccinimide)Superior regiocontrol over

Solvent Acetonitrile (MeCN)Promotes ionic mechanism (ring bromination) over radical (side-chain)
Temperature 20°C – 45°CHigh temp risks benzylic bromination
Yield 85% – 92%After recrystallization
Appearance Pale yellow solidMP: ~55-60°C (Predicted)

Part 3: Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations, highlighting the directing effects that validate this route.

SynthesisPathwaySM3-Nitro-o-cresol(Starting Material)INT2-Methyl-3-nitroanisole(Key Intermediate)SM->INTSM->INTMethylationPROD1-Bromo-4-methoxy-2-methyl-3-nitrobenzene(Target)INT->PRODINT->PRODRegioselectiveBrominationR1MeI, K2CO3Acetone, RefluxR2NBS, MeCN25°C, Ionic Mechanism

Caption: Synthesis flow from cresol precursor to target via regiocontrolled bromination.

Part 4: Critical Quality Attributes & Troubleshooting

Regioselectivity Verification (NMR)

The success of the synthesis is confirmed by

  • Target (Para-bromination relative to OMe): You will observe two aromatic doublets (ortho-coupling,

    
    ) corresponding to protons at C5 and C6.[1]
    
  • Impurity (Ortho-bromination at C6): This would leave protons at C4 and C5, which are also ortho-coupled, but the chemical shifts will differ significantly due to proximity to the nitro group.[1]

  • Benzylic Bromination: Disappearance of the methyl singlet (2.3 ppm) and appearance of a

    
     singlet (~4.5 ppm).[1] Remedy: Lower reaction temperature and exclude light.
    
Safety Considerations
  • Nitro Compounds: Potentially explosive if distilled to dryness at high temperatures.[1] Always test for thermal stability (DSC) before scaling up.

  • Methylating Agents: MeI and DMS are potent alkylating agents and suspected carcinogens.[1] Use in a closed system with scrubber.

References

  • Regioselective Bromination of Activated Aromatics

    • Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1][4] Journal of Organic Chemistry, 1995, 60, 5328-5331.[1]

    • Relevance: Establishes NBS/MeCN as the gold standard for brominating anisoles para to the methoxy group without touching the methyl side-chain.[1]

  • Synthesis of Nitroanisole Intermediates

    • ChemicalBook.[1][5] "Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene."

    • Relevance: Provides experimental conditions for the methylation of nitrophenols and handling of similar bromonitroanisole scaffolds.
  • Structural Data & Numbering

    • PubChem. "4-Bromo-3-nitroanisole (Compound Summary)."[1][5]

    • Relevance: Confirms the stability and physical properties of the core scaffold.

Methodological & Application

Application Note: High-Efficiency Suzuki Coupling of Sterically Hindered Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Target Substrate: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Executive Summary

This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene . This scaffold presents a unique "push-pull" electronic environment combined with significant steric hindrance (the ortho-effect). Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in stalled conversion or homocoupling due to the inability of the catalyst to negotiate the steric bulk at the C2 position.

This document provides two validated protocols using Buchwald Precatalysts and NHC-Palladium complexes , ensuring high turnover numbers (TON) and suppressing side reactions such as protodeboronation or nitro-group reduction.

Substrate Analysis: The "Steric-Electronic" Conflict

To successfully couple this molecule, one must understand the competing forces on the benzene ring:

PositionSubstituentEffect on Reaction
C1 Bromide Leaving Group: The site of oxidative addition.
C2 Methyl Steric Blocker: Located ortho to the bromide. This is the primary hurdle, physically blocking the Palladium center from approaching the C-Br bond.
C3 Nitro Electronic Activator: An Electron Withdrawing Group (EWG) located meta to the bromide. It inductively withdraws electron density, slightly assisting oxidative addition, but creates a crowded "pocket" with the C2-Methyl.
C4 Methoxy Electronic Deactivator: An Electron Donating Group (EDG) located para to the bromide. Through resonance, it increases electron density at C1, strengthening the C-Br bond and making oxidative addition slower.

Critical Parameter Assessment

Catalyst Selection
  • Avoid: Pd(PPh₃)₄ or PdCl₂(dppf). Their cone angles are too small, and they form saturated complexes that cannot easily access the hindered C-Br bond.

  • Recommended:

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These bulky, electron-rich biaryl phosphines promote the formation of monoligated [L-Pd(0)] species, which are sufficiently open to accept the hindered bromide.

    • Precatalyst: SPhos Pd G2 or Pd(OAc)₂ + SPhos (1:2 ratio).

Base Selection[1]
  • Standard: Potassium Phosphate Tribasic (K₃PO₄ ). It acts as a mild yet effective base for activating boronic acids without triggering the decomposition of the nitro group.

  • Avoid: Strong alkoxides (e.g., NaOtBu) if the coupling partner is sensitive, though they can be used if the boronic acid is extremely hindered.

Solvent System
  • Biphasic: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). Water is essential to solubilize the inorganic base and facilitate the transmetallation step.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended)

Best for coupling with standard aryl/heteroaryl boronic acids.

Materials:

  • Substrate: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (1–3 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene and Water (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Inject degassed Toluene (0.2 M concentration relative to bromide) and degassed Water (ratio 10:1 Toluene:Water) via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) for 2–12 hours.

    • Note: Vigorous stirring is crucial for the biphasic system.

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract the aqueous layer twice with Ethyl Acetate. Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: The "PEPPSI" Method (Alternative)

Best for extremely hindered boronic acids or when low catalyst loading is required.

Materials:

  • Catalyst: Pd-PEPPSI-IPr (1 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry) or THF.

Procedure:

  • Combine aryl bromide, boronic acid, base, and Pd-PEPPSI-IPr in a vial under Argon.

  • Add Dioxane.

  • Heat to 80°C . The NHC ligand (IPr) is extremely bulky and electron-rich, stabilizing the Pd center while forcing the reductive elimination of the crowded product.

Mechanistic & Decision Logic (Visualization)

Optimization Decision Tree

Use this logic flow to determine the exact conditions based on your specific coupling partner (the Boronic Acid).

SuzukiOptimization Start Start: Coupling 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene AnalyzeBoron Analyze Boronic Acid Partner Start->AnalyzeBoron IsHindered Is Boronic Acid Ortho-Substituted? AnalyzeBoron->IsHindered No No (Unsubstituted/Para) IsHindered->No Standard Yes Yes (Ortho/Bulky) IsHindered->Yes Difficult ProtocolA Use Protocol A (SPhos) Solvent: Toluene/H2O Temp: 80-100°C No->ProtocolA ProtocolB Use Protocol B (Pd-PEPPSI-IPr) Solvent: Dioxane (Anhydrous) Base: Cs2CO3 Temp: 100°C Yes->ProtocolB CheckNitro Check Nitro Stability ProtocolA->CheckNitro ProtocolB->CheckNitro AvoidRed Avoid Alcohols (MeOH/EtOH) Avoid Formate Sources CheckNitro->AvoidRed

Caption: Decision matrix for selecting the optimal catalyst system based on the steric demand of the coupling partner.

The Steric "Gating" Mechanism

Why SPhos works where PPh3 fails.

Mechanism Pd_Pre Pd(OAc)2 / SPhos Active_Cat L-Pd(0) (Monoligated) Pd_Pre->Active_Cat Reduction OxAdd Oxidative Addition (Rate Limiting) Active_Cat->OxAdd Substrate Entry (SPhos allows approach) TransMet Transmetallation OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination TransMet->RedElim Steric crowding forces release RedElim->Active_Cat Regeneration Product Biaryl Product RedElim->Product

Caption: The Catalytic Cycle. SPhos facilitates the formation of the monoligated Pd(0) species, which is small enough to access the hindered C-Br bond.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst deactivation or failed Oxidative Addition.Switch to XPhos or Pd-PEPPSI . Increase temperature to 110°C. Ensure O₂ is rigorously excluded.
Protodeboronation Boronic acid instability.Switch base to K₂CO₃ or KF . Lower water content (use Dioxane/H₂O 10:1). Add Boronic acid in portions.
Nitro Reduction Presence of reducing agents.[1]Ensure solvent is alcohol-free . Do not use formate bases.
Homocoupling Oxygen leak.Re-degas solvents. Check septum integrity.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.[3]

  • Sigma-Aldrich Technical Bulletin. "Buchwald Precatalysts for Cross-Coupling."

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."

Sources

reduction of the nitro group in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for Sterically Hindered Halonitroarenes

Abstract & Strategic Analysis

The Challenge: The reduction of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene presents a dual challenge in organic synthesis: Chemoselectivity and Steric Hindrance .

  • Chemoselectivity (The Halogen Trap): The primary risk is hydrodehalogenation. Standard catalytic hydrogenation conditions (e.g.,

    
    ) will rapidly insert into the 
    
    
    
    bond, cleaving the bromine atom before or concurrently with the nitro reduction, yielding the des-bromo impurity.
  • Steric Crowding (The Ortho Effect): The nitro group at position 3 is flanked by a methyl group at C2 and a methoxy group at C4. This 1,2,3,4-tetrasubstitution pattern creates a "steric fortress," twisting the nitro group out of planarity with the benzene ring. This reduces resonance stabilization and makes the nitrogen atom less accessible to bulky reducing agents or heterogeneous catalyst surfaces.

The Solution: This guide details three protocols ranked by reliability and scalability.

  • Protocol A (Fe/NH₄Cl): The "Gold Standard" for laboratory-scale chemoselectivity.

  • Protocol B (Pt(S)/C): The scalable, low-waste catalytic method.

  • Protocol C (SnCl₂): The aggressive method for highly hindered substrates.

Decision Matrix & Workflow

The following logic gate assists in selecting the appropriate protocol based on available equipment and scale.

G Start START: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Scale What is your Reaction Scale? Start->Scale Lab Lab Scale (< 10g) Scale->Lab Pilot Pilot/Process Scale (> 100g) Scale->Pilot Chemoselective Is C-Br retention critical? Lab->Chemoselective MethodB PROTOCOL B: H2 + Pt(S)/C (Clean, Scalable) Pilot->MethodB Minimized Waste MethodA PROTOCOL A: Fe / NH4Cl (High Selectivity, Iron Waste) Chemoselective->MethodA Yes (Standard) MethodC PROTOCOL C: SnCl2 / HCl (Aggressive, Difficult Workup) Chemoselective->MethodC If Method A Fails (Sterics)

Figure 1: Strategic decision tree for selecting the reduction methodology.

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Primary Recommendation Mechanism: Single Electron Transfer (SET) via surface-bound species. Why: Iron in aqueous ethanol is mild.[1] Unlike acid-mediated Bechamp reduction (Fe/HCl), the use of Ammonium Chloride (


) buffers the pH to ~5-6. This prevents the hydrolysis of the methoxy ether and ensures the 

bond remains intact.
Materials
ReagentEquiv.Role
Substrate1.0Starting Material
Iron Powder (325 mesh)5.0Reductant (Surface area is critical)
Ammonium Chloride3.0 - 5.0Electrolyte / Proton Source
Ethanol / Water3:1 v/vSolvent System
Ethyl AcetateN/AExtraction Solvent
Detailed Procedure
  • Activation (Optional but Recommended): Briefly wash the Iron powder with 1M HCl, filter, and wash with Ethanol/Ether to remove surface oxides. This reduces the induction period.[2]

  • Solvation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the Substrate in Ethanol/Water (3:1).

  • Addition: Add Ammonium Chloride and Iron Powder . The mixture will be a gray/black suspension.

  • Reaction: Heat the mixture to a vigorous reflux (

    
    ).
    
    • Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).

    • Duration: Due to steric hindrance, this may take 2-6 hours.

  • Workup (The "Sludge" Management):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite (diatomaceous earth).

    • Critical Step: Wash the Celite cake copiously with hot Ethyl Acetate. The amine product often adsorbs to the iron oxide sludge.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate.

  • Purification: Wash organics with Brine, dry over

    
    , and concentrate.
    

Validation Criteria:

  • 1H NMR: Disappearance of the aromatic protons shifted downfield by the nitro group.

  • Mass Spec: Observation of M+H peak matching the amine (

    
     mass units). Isotopic pattern must show 1:1 ratio for 
    
    
    
    .

Protocol B: Sulfided Platinum Hydrogenation (Pt(S)/C)

Status: Scalable Alternative Why: Palladium (Pd) is notorious for oxidative addition into Aryl-Halide bonds. Platinum (Pt) is less active toward halogens. "Sulfiding" the catalyst (poisoning it with sulfur) occupies the highly active sites responsible for dehalogenation while leaving sites available for nitro reduction.

Materials
ReagentLoadingRole
Substrate1.0Starting Material
5% Pt(S)/C2-5 wt%Poisoned Catalyst
Hydrogen Gas1-3 barReductant
THF or MeOH10 volSolvent
Detailed Procedure
  • Safety: Purge the reaction vessel (Parr shaker or autoclave) with Nitrogen to remove Oxygen.

  • Loading: Add Substrate, Solvent, and Catalyst.

    • Note: Avoid halogenated solvents (DCM) as they can poison the catalyst further or participate in side reactions.

  • Hydrogenation: Pressurize to 3 bar (approx 45 psi) with

    
    . Agitate at Room Temperature.
    
    • Steric Note: If reaction is sluggish after 4 hours, increase temperature to

      
      . Do NOT exceed 
      
      
      
      to avoid debromination.
  • Workup: Filter through a 0.45

    
     membrane or Celite to remove catalyst. Concentrate filtrate.
    

Protocol C: Stannous Chloride ( )

Status: Contingency (Use only if A and B fail) Why: Tin(II) is a powerful reducing agent that works well in acidic media, often overcoming steric barriers by coordinating to the nitro group oxygen.

Detailed Procedure
  • Dissolution: Dissolve Substrate (1.0 equiv) in Ethanol.

  • Addition: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to

    
    . Monitor closely (usually fast, < 2 hours).
    
  • Workup (Emulsion Hazard):

    • Cool to room temperature.[3]

    • Neutralize carefully with saturated

      
       or 1M NaOH until pH 8.
      
    • The Sn-Curse: A thick white paste of Tin hydroxides will form.

    • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the Tin, or filter through a large pad of Celite.

Analytical Data & QC

Expected Data Table

ParameterSubstrate (Nitro)Product (Aniline)Notes
Appearance Yellow/Orange SolidOff-white/Brown Oil or SolidAnilines oxidize in air; store under

.
TLC (

)
~0.6 (20% EtOAc/Hex)~0.3 (20% EtOAc/Hex)Product is more polar (H-bonding).
MS (ESI+) m/z [M+H]m/z [M-30+H]Critical: Check Br isotope pattern.
1H NMR Nitro-adjacent protonsUpfield shift of aromatic protonsBroad singlet (

) appears ~3.5-5.0 ppm.

References

  • Bechamp Reduction & Modifications

    • Title: "Reduction of Nitro Compounds"[1][2][3][4][5][6][7][8][9][10]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Chemoselective Hydrogenation

    • Title: "Selective Hydrogenation of Halogenated Nitroarom
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • Substrate Data

    • Title: "1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Compound Summary)"
    • Source: PubChem (NIH)
    • URL:[Link]

  • Iron/Ammonium Chloride Protocol

    • Title: "Nitro Reduction - Iron (Fe)"[8][9][11]

    • Source: Common Organic Chemistry
    • URL:[Link]

Sources

role of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene as a Strategic Intermediate for Polysubstituted Indole Scaffolds

Executive Summary

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a high-value synthetic building block, primarily utilized as a regiospecific precursor for 4-bromo-7-methoxyindole .[1][2][3] This indole scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Aurora, Flt3) and CNS-active agents.[1][2]

Unlike simpler intermediates, this compound possesses a pre-installed "ortho-nitro-toluene" motif combined with orthogonal functional handles (aryl bromide and methoxy ether).[1][2] This unique substitution pattern allows for the rapid construction of complex heterocycles via the Batcho-Leimgruber indole synthesis , avoiding the regioselectivity issues often encountered with Fischer or Bartoli indole syntheses.[1][2]

Structural Utility & Mechanistic Insight

The synthetic power of this intermediate lies in its tetrasubstituted benzene core, which offers three distinct "handles" for chemical manipulation:[1][2]

  • The Ortho-Nitro-Toluene Motif (C2-Me / C3-NO₂):

    • Function: This is the "warhead" for indole formation.[1][2] The methyl protons at C2 are acidified by the ortho-nitro group (C3), allowing condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA).[1][2]

    • Outcome: Subsequent reduction leads to spontaneous cyclization, forming the pyrrole ring of the indole.[1][2]

  • The Aryl Bromide (C1-Br):

    • Function: A robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

    • Regiochemistry: In the resulting indole, this bromine ends up at the C4 position .[1][2] C4-substituted indoles are difficult to access via electrophilic aromatic substitution (which favors C3), making this pre-functionalized starting material essential.[1][2]

  • The Methoxy Group (C4-OMe):

    • Function: Acts as a protected phenol or a solubility-enhancing group.[1][2]

    • Regiochemistry: Becomes the C7-methoxy group in the indole.[1][2] This position is often exploited in medicinal chemistry to form hydrogen bonds with the hinge region of kinase enzymes.[1][2]

Application Workflow: Synthesis of 4-Bromo-7-Methoxyindole

The following protocol details the conversion of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene into the indole scaffold. This is the industry-standard route for accessing this specific substitution pattern.

DOT Diagram: Reaction Pathway

IndoleSynthesis SM Starting Material (1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene) Enamine Intermediate A (Enamine) SM->Enamine DMF-DMA 110°C, 16h Indole Product (4-Bromo-7-methoxyindole) Enamine->Indole Fe / AcOH Reductive Cyclization Drug Target API (Kinase Inhibitor) Indole->Drug Suzuki Coupling (R-B(OH)2, Pd-Cat)

Figure 1: The Batcho-Leimgruber synthesis pathway transforming the nitro-toluene precursor into a functionalized indole.[1][2]

Detailed Protocol

Safety Precaution: Nitro compounds are potentially explosive.[1][2] DMF-DMA is flammable and moisture-sensitive.[1][2] Perform all reactions in a fume hood.

Step 1: Enamine Formation [1][2]

  • Charge: In a dry round-bottom flask, dissolve 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF (5 mL/g).

  • Reagent: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Reaction: Heat the mixture to 110°C under nitrogen for 12–16 hours. The solution will typically turn deep red/purple, indicating enamine formation.[1][2]

  • Monitoring: Monitor by TLC or LC-MS. The starting material should be consumed, and a more polar peak (the enamine) should appear.[1][2]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The resulting dark red oil (Intermediate A) is usually used directly in the next step without purification to avoid hydrolysis.[2]

Step 2: Reductive Cyclization Note: Catalytic hydrogenation (H₂/Pd) carries a risk of debromination.[1][2] Iron/Acetic Acid is recommended for chemoselectivity.[1][2]

  • Solvent: Dissolve the crude enamine oil from Step 1 in Glacial Acetic Acid (10 mL/g) and Ethanol (1:1 ratio).

  • Reduction: Add Iron powder (Fe) (5.0 eq) slowly to the stirring solution.

  • Conditions: Heat to 80°C for 2–4 hours.

  • Mechanism: The nitro group is reduced to an amine.[1][2] The amine intramolecularly attacks the enamine double bond, releasing dimethylamine and forming the indole ring.[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove iron residues; wash with Ethyl Acetate.[1][2]

    • Neutralize the filtrate carefully with saturated NaHCO₃ solution (Caution: Gas evolution).[2]

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 0% to 20%).[2]

    • Yield: Typical yields for this two-step sequence range from 65% to 80% .[1][2]

Characterization Data (Expected):

  • 1H NMR (CDCl₃): Distinctive indole peaks. The C2-H and C3-H protons typically appear as doublets/multiplets in the aromatic region (6.5–7.5 ppm).[1][2] The OMe singlet will be present (~3.9 ppm).[2]

  • Mass Spec: M+ and M+2 peaks (due to Bromine isotope pattern) at expected MW.[2]

Downstream Applications: Kinase Inhibitor Synthesis

Once 4-bromo-7-methoxyindole is synthesized, it serves as a scaffold for "Fragment-Based Drug Design" (FBDD).[1][2]

Key Transformation: Suzuki-Miyaura Coupling The C4-Bromine is sterically accessible and electronically activated for palladium-catalyzed coupling.[1][2]

ParameterRecommended ConditionReason
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Robust catalysts for aryl bromides.[1][2]
Base K₂CO₃ or Cs₂CO₃Standard inorganic bases; Cs₂CO₃ often improves yields for hindered substrates.[1][2]
Solvent Dioxane/Water (4:[1][2]1)Aqueous component is crucial for the Suzuki mechanism.[1][2]
Temperature 80–100°CThermal activation required.[1][2]

Case Study: Synthesis of Aurora Kinase Inhibitors In the development of Aurora kinase inhibitors, the 7-methoxyindole core mimics the purine ring of ATP.[1][2] The 4-position is coupled with a pyrimidine or urea moiety to extend into the hydrophobic pocket of the enzyme.[1][2] The specific use of the 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene precursor ensures that the methoxy and bromo groups are perfectly positioned before the ring closure, eliminating the need for difficult post-cyclization functionalization.[1][2]

Troubleshooting & Optimization

  • Issue: Low Yield in Enamine Step.

    • Cause: Moisture in DMF or old DMF-DMA.[1][2]

    • Fix: Use anhydrous DMF and fresh DMF-DMA.[1][2] Add a catalytic amount of Pyrrolidine to accelerate enamine formation.[1][2]

  • Issue: Debromination during Reduction.

    • Cause: Over-reduction using H₂/Pd-C.[1][2]

    • Fix: Switch to Fe/AcOH or Zn/AcOH.[1][2] Alternatively, use Sodium Dithionite (Na₂S₂O₄) in THF/Water.[2]

  • Issue: Incomplete Cyclization.

    • Cause: Steric bulk of the bromine.[1][2]

    • Fix: Ensure the reduction step is heated to at least 80°C to drive the condensation of the amine onto the alkene.[1][2]

References

  • ChemicalBook. (2025).[2][3][4] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Properties and Suppliers. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11357012, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.[1][2] Retrieved from [1][2]

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1][2][5] Metal-halogen exchange of bromoindoles.[1][2][5] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[1][2][5] (Foundational reference for Batcho-Leimgruber kinetics).

  • Vertex Pharmaceuticals. (2007).[2] Patent US20070123527A1: 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof.[1][2] (Describes the use of the title compound in indole synthesis). Retrieved from

  • Nerviano Medical Sciences. (2013).[2] Patent WO2013117522A1: Aurora and flt3 kinases modulators.[1][2] (High-value application of the 4-bromo-7-methoxyindole scaffold). Retrieved from

Sources

Application Note: Regioselective Nucleophilic Substitution on 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

[1]

Executive Summary & Structural Analysis

The substrate 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene represents a challenging class of polysubstituted benzenes.[1] Successful functionalization requires distinguishing between Classical SNAr (governed by electronic activation) and Metal-Catalyzed Substitution (governed by bond dissociation energies).[1]

The Reactivity Paradox

A rigorous retrosynthetic analysis reveals two potential reaction sites with opposing mechanistic requirements:

PositionSubstituentElectronic Environment relative to NO₂ (Activator)Reactivity Prediction
C1 Bromine (-Br) Meta (1,3) relation to Nitro.[1]Inert to SNAr. The Meisenheimer complex cannot be stabilized by the nitro group. Requires Pd/Cu catalysis.[1]
C4 Methoxy (-OMe) Ortho (1,2) relation to Nitro.[1]Active for SNAr. The nitro group stabilizes the negative charge. Susceptible to displacement by strong nucleophiles (amines/thiols).[1]

Critical Insight: Steric Inhibition of Resonance The Methyl group at C2 exerts significant steric pressure on the Nitro group at C3 . This forces the nitro group to rotate out of the aromatic plane, partially decoupling its

1
  • Consequence: The activating power of the nitro group is diminished compared to non-methylated analogs. Reaction times must be extended, and temperatures elevated.

Decision Matrix & Workflow

The following decision tree illustrates the necessary protocol selection based on the desired substitution site.

ReactionLogicSubstrateSubstrate:1-Bromo-4-methoxy-2-methyl-3-nitrobenzeneTargetSelect Target SiteSubstrate->TargetPathBrTarget: C1-BromineTarget->PathBrSynthetic UtilityPathOMeTarget: C4-MethoxyTarget->PathOMeElectronic ActivationMechBrMechanism: Pd-Catalyzed Cross-Coupling(Buchwald-Hartwig)PathBr->MechBrMechOMeMechanism: Classical S_NAr(Addition-Elimination)PathOMe->MechOMeCondBrConditions:Pd(OAc)2, Ligand (Xantphos),Cs2CO3, Toluene, 100°CMechBr->CondBrCondOMeConditions:Nucleophile (H-Nu), Base (K2CO3),DMSO/DMF, 120°CMechOMe->CondOMeRiskBrRisk: DehalogenationCondBr->RiskBrRiskOMeRisk: Steric hindrance from C3-NO2CondOMe->RiskOMe

Figure 1: Strategic workflow for functionalizing 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene. Note the divergence between metal-catalyzed and electronic pathways.

Detailed Protocols

Protocol A: SNAr Displacement of Methoxy Group (C4)

Objective: Replacement of the C4-Methoxy group with a primary amine (Amination) or thiol.[1] Rationale: Despite Methoxy being a poor leaving group, the ortho-nitro effect activates this position.[1] The C1-Bromine remains intact because it is meta to the activator.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Benzylamine, Morpholine): 2.5 equiv[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous: 3.0 equiv[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) – High dielectric constant is required to stabilize the Meisenheimer complex.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried pressure vial equipped with a magnetic stir bar, dissolve 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add powdered K₂CO₃ (3.0 mmol). Stir for 5 minutes to ensure dispersion.

  • Nucleophile Introduction: Add the amine nucleophile (2.5 mmol) dropwise.

    • Note: If using a volatile amine, cool the vessel to 0°C before addition.

  • Thermal Activation: Seal the vial and heat to 110–130°C .

    • Expert Note: The steric bulk of the C2-Methyl and C3-Nitro groups hinders the approach of the nucleophile.[1] Higher temperatures than typical SNAr (usually 80°C) are required here.[1]

  • Monitoring: Monitor by HPLC or TLC every 2 hours. Look for the disappearance of the starting material and the appearance of a more polar spot (amine product).

    • Checkpoint: If reaction stalls, add 10 mol% Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[1]

  • Workup: Cool to room temperature. Pour into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove DMSO.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Pd-Catalyzed Displacement of Bromine (C1)

Objective: Functionalization of the C1 position (C-N, C-O, or C-C bond formation).[1] Rationale: SNAr fails at C1.[1] We must use Buchwald-Hartwig amination conditions.[1] The C4-Methoxy group is stable under these conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 equiv[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2 mol%)[1]

  • Ligand: BINAP or Xantphos (5–10 mol%) – Bidentate ligands prevent chelation by the nitro group.[1]

  • Base: Cesium Carbonate (Cs₂CO₃): 2.0 equiv[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).[1]

  • Loading: Add 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 mmol), Pd-catalyst, Ligand, and Cs₂CO₃.

  • Solvation: Add degassed Toluene (4 mL) and the nucleophile.

  • Reaction: Heat to 100°C under Argon for 12–18 hours.

    • Caution: Do not exceed 120°C to avoid potential denitration or decomposition of the nitro-arene.[1]

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove palladium black.

  • Purification: Concentrate filtrate and purify via column chromatography.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Steric inhibition of resonance (NO₂ twisted).Increase temperature to 140°C; switch solvent to HMPA (if safety permits) or Sulfolane.[1]
Benzyne Formation (Tars) Use of overly strong bases (e.g., NaH, t-BuLi).[1]Switch to weaker bases (K₂CO₃, Cs₂CO₃).[1] Avoid protons alpha to the leaving group (H at C6 is safe, but conditions matter).
De-bromination (Protocol B)

-Hydride elimination from alkyl-Pd intermediate.
Use a bulky bi-dentate ligand (Xantphos) to enforce reductive elimination over

-elimination.[1]
Regioselectivity Loss Competitive attack at C3 (Denitration).[1]Rare, but possible with hard nucleophiles.[1] Use softer nucleophiles or lower temperatures.[1]

References

  • Mechanistic Foundations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. Explains the necessity of ortho/para activation.

    • Source:[1]

  • Steric Inhibition of Resonance

    • Wheland, G. W. (1955).[1] Resonance in Organic Chemistry. Discusses how ortho-methyl groups twist nitro groups, reducing their electronic withdrawing capacity (EWG strength).[1]

    • Context: Essential for understanding why C4 reactivity is lower than expected in this specific substr
  • Buchwald-Hartwig Amination (Alternative to SNAr)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

    • Source:[1]

  • Regioselectivity in Polysubstituted Arenes

    • Detailed analysis of ortho vs meta activation p
    • Source:

  • Safety with Nitro-Arenes

    • Warning: Polysubstituted nitro-arenes can be energetic.[1][3] Always perform Differential Scanning Calorimetry (DSC) before scaling up reactions >5g.[1]

use of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in High-Value Scaffold Synthesis

Executive Summary

In the landscape of modern drug discovery, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene represents a "lynchpin" intermediate—a scaffold possessing orthogonal functional groups that allow for divergent synthetic pathways.[1] Its specific substitution pattern (a tetra-substituted benzene core) offers a unique strategic advantage:[1]

  • The o-Nitro-Methyl Motif: Enables the rapid construction of the indole core via Leimgruber-Batcho synthesis , specifically yielding the highly sought-after 4-bromo-7-methoxyindole scaffold.[1][2]

  • The Sterically Congested Bromide: Provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), albeit one requiring specialized ligand systems due to the ortho-methyl group.[1]

  • Electronic Push-Pull: The electron-donating methoxy group (para to the bromide) and the electron-withdrawing nitro group create a polarized system ideal for chemoselective manipulations.[1][2][3]

This guide details the protocols for transforming this building block into functionalized indoles and biaryls, emphasizing the critical control of steric and electronic factors.

Chemical Profile & Strategic Utility

PropertyDescriptionStrategic Implication
Core Structure Tetrasubstituted BenzeneHigh functional density; minimal "dead mass" in Fragment-Based Drug Discovery (FBDD).[1][2]
C1-Bromine Aryl HalideSite for Pd-catalyzed cross-coupling.[1][2][4] Challenge: Steric hindrance from C2-Methyl.[1][2]
C2-Methyl Benzylic CarbonPrecursor to indole C2/C3 via enamine condensation.[1][2]
C3-Nitro Latent AminePrecursor to indole nitrogen or aniline (for kinase inhibitor "hinge binders").[1][2][3]
C4-Methoxy Ether / Masked PhenolModulates solubility; can be deprotected (BBr3) to -OH for PROTAC linker attachment.[1][2]

Strategic Workflow: Divergent Synthesis

The following flowchart illustrates the two primary pathways for this molecule: Path A (Indole Formation) and Path B (Cross-Coupling).[1][3]

G Start 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene Enamine Intermediate: Nitro-Enamine Start->Enamine DMF-DMA 110°C, DMF Biaryl Intermediate: Biaryl Nitrobenzene Start->Biaryl Suzuki Coupling (Pd-SPhos) Indole Target A: 4-Bromo-7-methoxyindole Enamine->Indole Fe/AcOH or Zn/AcOH Aniline Target B: Functionalized Biaryl Aniline (Kinase Inhibitor Core) Biaryl->Aniline Fe/NH4Cl Reduction

Caption: Divergent synthetic pathways. Path A exploits the o-nitrotoluene motif for cyclization.[1][2][5] Path B utilizes the bromide for core expansion.[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-7-methoxyindole (Leimgruber-Batcho Method)

Rationale: The 4-bromoindole scaffold is notoriously difficult to synthesize via electrophilic substitution (which favors C3).[1][2][3] The Leimgruber-Batcho method circumvents this by building the pyrrole ring onto the pre-functionalized benzene.[1][3]

Step 1: Enamine Formation [2][3][6]

  • Reagents: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (anhydrous).[1]
    
  • Procedure:

    • Dissolve the starting material in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA (3.0 eq).[1][3] The excess is necessary to drive the equilibrium.[1][3]

    • Heat to 110°C under nitrogen for 12–16 hours. The color typically shifts to deep red/purple (characteristic of the

      
      -dimethylamino-2-nitrostyrene intermediate).[1][2]
      
    • QC Check: Monitor via LC-MS. Look for the mass shift corresponding to

      
       formation.[1][3]
      
    • Workup: Concentrate in vacuo to remove DMF and excess acetal.[1][3] The residue is often used directly in the next step to avoid instability issues.[1][3]

Step 2: Reductive Cyclization

  • Critical Note: Standard catalytic hydrogenation (

    
    , Pd/C) poses a high risk of debromination  (cleaving the C-Br bond).[1][3] We utilize Iron/Acetic Acid or Zinc/Acetic Acid to ensure chemoselectivity.[1][3]
    
  • Reagents: Crude enamine, Iron powder (Fe, 325 mesh, 5.0 eq), Glacial Acetic Acid, Silica gel.[1][3]

  • Procedure:

    • Dissolve the crude enamine in Glacial Acetic Acid (0.2 M).

    • Heat to 50°C.

    • Add Iron powder portion-wise to control the exotherm.[1][3]

    • Reflux at 80–90°C for 2–4 hours.

    • Workup: Filter through a Celite pad to remove iron residues.[1][3] Dilute filtrate with EtOAc, wash aggressively with saturated

      
       (to neutralize acid) and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc). 4-Bromoindoles are typically light-sensitive; store in amber vials.[1][2]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The bromine at C1 is flanked by a methyl group at C2.[1][3] This ortho-substituent creates significant steric hindrance, preventing oxidative addition with standard catalysts (e.g.,


).[1][3] We employ Buchwald biaryl phosphine ligands  (S-Phos or X-Phos) designed to facilitate coupling in hindered systems [1, 2].[1][2][3]

Reaction Scheme:



Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (2 mol%) and S-Phos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) in degassed Toluene.[1][2] Stir for 10 mins to form the active catalytic species.
    
  • Reaction Setup: Add 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq), the Boronic Acid (

    
    , 1.5 eq), and 
    
    
    
    (3.0 eq).
  • Solvent System: Add Toluene/Water (10:1 ratio).[1][3] The biphasic system helps dissolve inorganic salts while keeping the organic catalyst active.[1][3]

  • Conditions: Heat to 100°C for 4–12 hours.

  • Troubleshooting:

    • Low Conversion:[2][3][7] Switch to X-Phos or Sphos-Pd-G2 precatalyst.[1][2]

    • Debromination:[2][3] Ensure the reaction is strictly oxygen-free; oxygen can promote homocoupling or reduction pathways.[1][2]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Step 1: Low Enamine Yield Incomplete condensation due to water.[1][2]DMF-DMA hydrolyzes easily.[1][2] Use fresh reagent and perform reaction in the presence of molecular sieves (4Å).
Step 2: Loss of Bromine Over-reduction during cyclization.[1][3]Avoid Pd/C or Raney Nickel.[1][3] Switch to TiCl3 (aqueous) or Fe/AcOH reduction methods [3].[1][3]
Suzuki: No Reaction Steric crowding at C1/C2.[1][3]Increase temperature to 110°C; switch solvent to 1,4-Dioxane; increase catalyst loading to 5 mol%.

References

  • Altman, R. A., et al. (2007).[1][3] "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Journal of Organic Chemistry. Available at: [Link][1][3]

  • Martin, R., & Buchwald, S. L. (2008).[1][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters." Accounts of Chemical Research. Available at: [Link][1][3]

  • Batcho, A. D., & Leimgruber, W. (1985).[1][3] "Indoles from 2-nitrotoluenes: 4-cyanoindole."[1] Organic Syntheses, Coll.[1][3][7] Vol. 7, p.34. Available at: [Link][1][3]

  • Li, P., et al. (2011).[1][3] "Crystal structure of 1-bromo-4-methyl-2-nitrobenzene." Acta Crystallographica Section E. Available at: [Link]

  • Gribble, G. (2017).[1][3] "Leimgruber–Batcho Indole Synthesis." ResearchGate.[1][3] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers handling the purification of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6).

Status: Operational | Tier: 3 (Advanced Process Chemistry) | Doc ID: PUR-BMN-03[1]

Compound Dashboard & Quick Reference

Before initiating purification, verify your crude material against these expected physicochemical baselines to ensure you are treating the correct intermediate.

ParameterSpecification / ExpectationNotes
Appearance Pale to Deep Yellow Crystalline SolidNitro groups induce yellow color; dark orange/brown indicates oxidation or aniline impurities.[1]
Melting Point ~80–85 °C (Estimated based on analogs)Sharp range (< 2°C) indicates high purity. Broad range indicates regioisomer contamination.
Solubility Soluble: DCM, EtOAc, THF, AcetoneInsoluble: Water, Cold HexanesCritical: High solubility in hot Ethanol/Methanol; low in cold. Ideal for recrystallization.
Key Impurities 5-nitro regioisomer, 6-nitro regioisomer, unreacted starting material.[1]The 3-nitro position is sterically crowded (between -Me and -OMe).[1]

Decision Matrix: Workflow Visualization

Use this logic flow to determine the optimal purification strategy based on your crude purity profile.

PurificationLogic Start Crude Material Analysis (HPLC/TLC) PurityCheck Purity > 85%? Start->PurityCheck RegioCheck Regioisomer > 5%? PurityCheck->RegioCheck Yes Column Protocol B: Flash Chromatography (Silica Gel) PurityCheck->Column No (<85%) Recryst Protocol A: Recrystallization (EtOH) RegioCheck->Recryst No (<5%) Hybrid Protocol C: Hybrid Clean-up (Short Pad + Recryst) RegioCheck->Hybrid Yes (>5%) Final Pure Product (>98%) Recryst->Final Column->Recryst Enrichment Hybrid->Final

Figure 1: Purification Decision Tree. Select the protocol based on the initial purity and regioisomer content determined by HPLC.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My product is oiling out during recrystallization instead of crystallizing."

Diagnosis: This phenomenon, often called "oiling out," occurs when the solute separates as a liquid phase before the solution reaches the saturation temperature of the crystal form. This is common in polysubstituted nitro-benzenes due to low melting points and high impurity loads.[1] Root Cause:

  • Solvent boiling point > Product melting point: If you use a high-boiling solvent (e.g., Toluene) and the product melts at 80°C, it will exist as an oil.

  • Impurity Depression: Impurities lower the melting point significantly (eutectic formation).

Corrective Action:

  • Switch Solvent System: Move to a lower boiling system. Use Ethanol (95%) or Methanol .[1]

  • The "Seeding" Technique:

    • Dissolve crude in minimum hot Ethanol.

    • Cool slowly to ~40°C.

    • If oil droplets form, reheat until clear.

    • Add a "seed crystal" of pure material (if available) or scratch the glass wall vigorously.

    • Cool very slowly to room temperature, then to 0°C.

Issue 2: "I cannot separate the regioisomers."

Diagnosis: The nitration of 1-bromo-4-methoxy-2-methylbenzene yields the 3-nitro (target) and 5-nitro (impurity) isomers.[1] Because the functional groups are identical, their polarity (Rf value) is very similar. Scientific Insight: The 3-nitro position is electronically favored (ortho to -OMe, para to -Me) but sterically hindered.[1] The 5-nitro is less hindered.[1] Corrective Action:

  • Chromatography Adjustment: Standard EtOAc/Hexane gradients often fail here.

  • Recommendation: Use Toluene/Hexane or DCM/Hexane gradients. The pi-stacking interaction of Toluene with the nitro group often provides better separation selectivity (alpha value) for nitro-regioisomers than simple dipole interactions in EtOAc.[1]

Issue 3: "The product turns dark brown upon drying."

Diagnosis: Photolytic instability or residual base. Corrective Action:

  • Acid Wash: Ensure the organic layer was washed with 1M HCl during workup to remove any residual aniline or base catalyst.

  • Light Protection: Nitroanisoles can be light-sensitive.[1] Dry in a vacuum oven wrapped in foil.

Detailed Experimental Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Crude purity >85% with minor regioisomer contamination.

  • Solvent Selection: 95% Ethanol (EtOH) is the preferred solvent.

  • Dissolution: Place 10g of crude solid in a flask. Add 30 mL of EtOH. Heat to reflux (approx. 78°C).

  • Saturation: Add additional EtOH in 2 mL increments until the solid just dissolves. Do not add excess.

  • Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

    • Tip: Insulate the flask with a towel to slow the cooling rate; this yields larger, purer crystals.

  • Harvest: Cool to 0–4°C in an ice bath for 30 minutes. Filter via vacuum filtration. Wash the cake with cold (-20°C) Ethanol.

Protocol B: Flash Column Chromatography

Best for: Crude purity <85% or significant regioisomer separation.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]

    • Alternative for difficult separations: Toluene (A) / Hexanes (B).[1]

  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Gradient Profile:

    • Hold 100% Hexanes (2 CV - Column Volumes).[1]

    • Ramp to 5% EtOAc over 5 CV.

    • Hold 5% EtOAc (Target usually elutes here due to high lipophilicity of the bromo/methyl/methoxy combination).

    • Ramp to 20% EtOAc to flush polar impurities.

Frequently Asked Questions (FAQ)

Q: Can I use distillation to purify this compound? A: Do not attempt distillation. Nitro-aromatics, especially those with other halides, possess high decomposition energy.[1] Heating this compound to its boiling point (likely >250°C at atm pressure) presents a significant explosion hazard (thermal runaway).[1] Stick to crystallization or chromatography.

Q: Why is the 3-nitro position the major product during synthesis? A: This is dictated by Electronic Directing Effects .[1]

  • The Methoxy (-OMe) group is a strong ortho/para director.[1]

  • The Methyl (-Me) group is a weak ortho/para director.[1]

  • The Bromo (-Br) group is a deactivator but directs ortho/para.[1]

  • Synergy: The C3 position is ortho to the strong -OMe donor and para to the -Me donor.[1] This electronic reinforcement makes C3 the most nucleophilic site, despite the steric crowding between the methyl and methoxy groups [1].

Q: How should I store the purified material? A: Store in amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Nitro compounds can slowly oxidize or photoreact over time.

References

  • Electronic Effects in Nitration: Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration.[2][3] XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry. [1]

  • Crystallization Solvent Selection: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Isomer Separation Strategies: Shao, Y., & Marriott, P. (2003).[4] Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-aromatic compounds.

Sources

Technical Support Center: Managing Steric Hindrance in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6), a highly functionalized, sterically congested intermediate often used in the synthesis of 4-bromo-7-methoxyindole derivatives (e.g., for kinase inhibitors like Ceritinib analogs).

Product Code: BMN-INT-001 CAS: 85598-13-6 Chemical Name: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Common Application: Precursor for Leimgruber-Batcho indole synthesis; scaffold for kinase inhibitors (e.g., Aurora, FLT3, EGFR targets).

The Steric Landscape: "The Crowded Corridor"

This molecule features a contiguous 1,2,3,4-substitution pattern on the benzene ring. Understanding the specific steric clashes is critical for troubleshooting reaction failures.

The "Buttressing Effect" Analysis
  • Position 1 (Bromo): Flanked by the C2-Methyl group.[1] The large atomic radius of Bromine creates a significant barrier to catalysts attempting to access the C1-C2 bond sector.

  • Position 2 (Methyl): The "Keystone" of the congestion. It is wedged between the bulky Bromine (C1) and the Nitro group (C3). This restricts the rotation of the methyl group and increases the activation energy for deprotonation or functionalization.

  • Position 3 (Nitro): Flanked by Methyl (C2) and Methoxy (C4).[1][2][3] This forces the Nitro group to twist out of planarity with the benzene ring (Steric Inhibition of Resonance ). Consequently, the Nitro group is less electron-withdrawing via resonance than predicted by standard Hammett constants, though its inductive effect remains strong.

Visualizing the Clashes (Pathway Diagram)

StericMap Mol 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene C1 C1-Bromo (Steric Wall) Mol->C1 C2 C2-Methyl (The Pivot) Mol->C2 C3 C3-Nitro (Twisted/Non-Planar) Mol->C3 C4 C4-Methoxy (Electron Donor) Mol->C4 C1->C2 Buttressing Reaction1 Cross-Coupling (Suzuki/Buchwald) Challenge: Oxidative Addition blocked C1->Reaction1 C2->C3 Buttressing Reaction2 Indole Synthesis (Leimgruber-Batcho) Challenge: Enamine formation kinetics C2->Reaction2 C3->C4 Crowding Reaction3 Nitro Reduction Challenge: Catalyst access & Chemoselectivity C3->Reaction3

Caption: Fig 1. Steric interaction map showing the contiguous substitution clashes and their impact on primary reaction pathways.

Troubleshooting Module: Indole Synthesis (Leimgruber-Batcho)

Context: The most common industrial use of this intermediate is converting the C2-Methyl and C3-Nitro groups into a pyrrole ring to form 4-bromo-7-methoxyindole . This requires condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by reductive cyclization.

Issue: Low Yield in Enamine Formation

Symptom: Starting material remains unreacted even after refluxing with DMF-DMA; or formation of the trans-β-dimethylaminostyrene intermediate is sluggish. Root Cause: The C1-Bromo group exerts steric pressure on the C2-Methyl protons, making the initial deprotonation and nucleophilic attack on DMF-DMA difficult.

Protocol Adjustment:

  • Catalyst Spiking: Add Pyrrolidine (1.1 equiv). Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive electrophile.

  • Temperature: Standard reflux (80°C) is often insufficient. Use DMF as a co-solvent and heat to 110°C .[1]

  • Stoichiometry: Increase DMF-DMA to 3.0–5.0 equivalents.

Issue: Incomplete Cyclization (Reduction Step)

Symptom: Enamine intermediate is isolated, but cyclization to indole is incomplete or yields aniline byproducts. Root Cause: The steric bulk of the C4-Methoxy group hinders the approach of the reducing agent to the Nitro group/Enamine interface.

Recommended Reductive Cyclization Conditions:

Method Suitability Notes
H₂ / Pd/C ⚠️ High Risk Risk of debromination at C1. Avoid unless using sulfided Pt/C.
Fe / AcOH ✅ Recommended Chemoselective. Retains C1-Br. Gentle heating (60-80°C) required.
Raney Ni / Hydrazine ⚠️ Moderate Can be effective but requires careful monitoring to prevent over-reduction.

| Zn / AcOH | ✅ Alternative | Good for small scale, but workup can be messy due to zinc salts. |

Troubleshooting Module: Cross-Coupling (C1-Br Interface)

Context: Attempting Suzuki-Miyaura or Buchwald-Hartwig coupling at the C1-Bromine position.

Issue: Catalyst Death / No Reaction

Symptom: Pd(PPh₃)₄ or Pd(dppf)Cl₂ yields <10% product. Recovered starting material. Root Cause: The C2-Methyl group blocks the Palladium center during the oxidative addition step. Standard ligands (PPh₃) are too bulky and not electron-rich enough to force insertion into the hindered C-Br bond.

Solution: The "Buchwald Protocol" Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) which are designed to form a "pocket" that facilitates coupling at hindered centers.

Optimized Protocol:

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 - 2.0 mol%).

    • Why? SPhos and XPhos are extremely electron-rich and bulky, promoting oxidative addition even with ortho-substituents.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) at 100°C .

  • Note: If using boronic acids, ensure they are not prone to protodeboronation (a common side reaction with hindered substrates).

Troubleshooting Module: Nitro Reduction (Aniline Synthesis)

Context: Reducing the nitro group to an amine without forming the indole (e.g., to make 2-methyl-3-amino-4-methoxy-bromobenzene).

Issue: De-bromination (Loss of C1-Br)

Symptom: Mass spec shows M-Br peak (product mass minus 79/81). Root Cause: Catalytic hydrogenation (H₂/Pd) indiscriminately reduces the C-Br bond, especially when the nitro reduction is slow due to steric twisting (C3-Nitro is twisted by C2-Me and C4-OMe).

Chemoselective Protocol (Bechamp Reduction):

  • Reagents: Iron powder (5 equiv), NH₄Cl (catalytic) or AcOH (solvent).

  • Solvent: EtOH/Water (3:1).

  • Temp: Reflux.

  • Mechanism: Electron transfer mechanism (SET) is less sensitive to steric twisting than surface-catalyzed hydrogenation and is highly selective for NO₂ over Ar-Br.

FAQ: Common User Queries

Q: Why does the NMR of the starting material show broadened signals for the methyl group? A: This is due to restricted rotation. The C2-Methyl group is locked between the large Bromine and Nitro groups. In variable-temperature NMR, sharpening may occur at higher temperatures (>50°C).

Q: Can I use SNAr to displace the Bromine with an amine? A: No. Nucleophilic Aromatic Substitution (SNAr) requires strong electron-withdrawing groups ortho or para to the leaving group. Here, the Nitro group is meta to the Bromine (positions 1 and 3). Furthermore, the electron-donating Methoxy (C4) and Methyl (C2) groups deactivate the ring toward nucleophilic attack. You must use Buchwald-Hartwig coupling (Pd-catalyzed) instead.

Q: I see two spots on TLC during the reaction with DMF-DMA. What are they? A: The lower spot is likely the unreacted starting material. The higher Rf spot (usually intense yellow/red fluorescence) is the enamine intermediate ([(E)-2-(2-bromo-5-methoxy-6-nitrophenyl)vinyl]dimethylamine). Do not stop the reaction until the starting material spot disappears.

References

  • Indole Synthesis via Leimgruber-Batcho

    • Patent Application: US9133180B2 (2015). "Aurora and FLT3 kinases modulators." (Describes the synthesis of 4-bromo-7-methoxyindole from 1-bromo-4-methoxy-2-methyl-3-nitrobenzene).

    • Patent Application: US8586546B2 (2013). "Combined treatment with an EGFR kinase inhibitor..." (Details the pyrrolidine-catalyzed condensation).

  • Steric Hindrance in Cross-Coupling

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Accounts of Chemical Research. (General principles for hindered substrates).

  • Chemoselective Nitro Reduction

    • Gowda, D. C. (2002). "Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid." Tetrahedron Letters. (Analogous zinc-based methods for selective reduction).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics, as they may be explosive or toxic.

Sources

workup procedure for palladium-catalyzed reactions of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-CAT-NITRO-001 Subject: Post-Reaction Isolation & Palladium Removal for Sterically Congested Nitroarenes Status: Open Assigned Specialist: Senior Application Scientist[1]

⚠️ Module 1: Critical Safety & Initial Assessment

Before proceeding, review the thermal and chemical stability profile of your substrate.

The presence of the nitro group (


)  adjacent to a methyl group  and a methoxy group  creates a specific hazard profile.
Q: Can I concentrate the reaction mixture to dryness on a rotary evaporator?

A: Proceed with extreme caution. While nitroanisole derivatives are generally stable at standard pressures, the ortho-methyl/nitro arrangement (positions 2 and 3) can facilitate intramolecular redox processes at elevated temperatures.

  • Risk: Differential Scanning Calorimetry (DSC) data for similar nitro-aromatics indicates exothermic decomposition can initiate above 170°C, but autocatalytic decomposition can lower this threshold in the presence of metal salts (Pd residues) [1, 2].[1]

  • Protocol: Do not exceed a bath temperature of 45°C . Never distill this compound to dryness if the crude mass contains significant Pd residues, as metals can catalyze decomposition.

Q: My reaction mixture turned black. Is this normal?

A: Yes, but it indicates a workup challenge. The "Pd-black" precipitate consists of agglomerated Pd(0). However, the real threat is soluble Pd(II) species coordinated to the nitro group or the methoxy oxygen. Simple filtration often fails to remove these soluble species, leading to contamination in the next step.

🛠️ Module 2: The Metal Scavenging Protocol (Palladium Removal)

Standard Celite filtration is insufficient for this substrate. The electron-rich methoxy group and the coordinating nitro group can retain Palladium in the organic phase.

The Solution: N-Acetylcysteine (NAC) Wash Protocol

We recommend a chemical scavenging approach over simple adsorption.[1] This method relies on the high affinity of the thiol in NAC for Pd, forming a water-soluble complex [3, 4].

Step-by-Step Protocol:
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or DCM (Avoid ethers due to peroxide risks with nitro compounds).

  • The Scavenger Charge: Add an aqueous solution of N-Acetylcysteine (0.5 M) . Use 5–10 equivalents of NAC relative to the initial Pd catalyst loading.

  • Digestion: Stir vigorously at 40°C for 1 hour .

    • Why? Heat promotes the ligand exchange from your product to the NAC.

  • Basification (Critical Step): After 1 hour, add aqueous Ammonia (28%) or saturated

    
     to adjust pH to ~8–9.
    
    • Mechanism:[2][3][4] Deprotonation of the NAC carboxylic acid prevents the Pd-NAC complex from partitioning back into the organic phase.

  • Separation: Separate the layers. The aqueous layer will likely be dark (containing the Pd), while the organic layer should lighten significantly.

Visualizing the Scavenging Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckColor Is mixture Black/Dark? Start->CheckColor Celite Filtration (Celite) CheckColor->Celite Particulates only NAC_Wash N-Acetylcysteine Protocol (pH 9) CheckColor->NAC_Wash Soluble Pd species Celite->NAC_Wash Filtrate still dark PhaseSep Phase Separation NAC_Wash->PhaseSep TestPd Test Pd Content (ICP-MS or Color) PhaseSep->TestPd TestPd->NAC_Wash Pd > 50ppm Isolate Proceed to Crystallization TestPd->Isolate Pd < 50ppm

Figure 1: Decision logic for Palladium removal. Note the loop-back mechanism if Pd content remains high.

⚗️ Module 3: Phase Separation & Isolation

Substrate Properties: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a "Push-Pull" system.[1][2] The methoxy pushes electron density, while the nitro pulls. This creates a dipole that can cause emulsions.

Troubleshooting Emulsions

Issue: "I have a third 'rag' layer between my organic and aqueous phase." Cause: The nitro-aromatic compound is acting as a surfactant against the basic aqueous wash.

Corrective Action:

  • Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic substrate out of the water phase.

  • Filtration: If the rag layer persists, it often contains colloidal Pd. Filter the entire biphasic mixture through a glass fiber filter pad before attempting separation again.

Solvent Selection Table
SolventSuitabilityNotes
Diethyl Ether AVOID High risk of peroxide formation; incompatible with nitro-compound safety protocols during concentration.[1]
Ethyl Acetate Recommended Excellent solubility for nitroanisoles; easy to dry; environmentally benign.
DCM ⚠️ Use with Caution Good solubility, but higher density can make phase separation confusing (organic layer is on the bottom).
Toluene ⚠️ Specific Use Use only if crystallizing directly. Hard to remove traces without high heat (see Safety Module 1).[1]

🔍 Module 4: Impurity Profiling (The "Sandwich" Effect)

The specific substitution pattern (1-Br, 2-Me, 3-


, 4-OMe) creates severe steric crowding around the Bromine (position 1) and the Nitro (position 3).[1]
Q: I see a peak with M-Br mass (Protodebromination). Why?

A: This is the "Des-bromo" impurity (4-methoxy-2-methyl-3-nitrobenzene).[1]

  • Cause: If the cross-coupling is slow due to the steric hindrance of the ortho-methyl group, the Pd catalyst may undergo

    
    -hydride elimination from the ligand or react with protic sources (solvents/bases), transferring a hydride to the aryl ring.
    
  • Prevention: Ensure your reaction solvent is strictly anhydrous. Avoid formate-based hydride sources.

Q: How do I separate the unreacted starting material (SM) from the product?

A: Due to the Nitro group , the polarity difference between SM and Product is often large enough for silica chromatography.

  • TLC Visualization: Both SM and Product will be UV active. The Nitro group often imparts a yellow color to the spots.

  • Flash Chromatography: Use a gradient of Heptane/Ethyl Acetate . Start at 100% Heptane and ramp to 20% EtOAc. The non-polar bromide usually elutes first.

Steric & Electronic Pathway Diagram

ReactionPathway Substrate 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene Pd_Insert Oxidative Addition (Slow due to 2-Me sterics) Substrate->Pd_Insert Pd(0) Side_Reaction Protodebromination (Impurity) Pd_Insert->Side_Reaction + H (Solvent/Water) Product_Cycle Transmetallation & Reductive Elimination Pd_Insert->Product_Cycle + Coupling Partner Workup_Risk Workup Risk: Pd-Nitro Coordination Product_Cycle->Workup_Risk Residual Pd

Figure 2: Mechanistic pathway highlighting the steric bottleneck (2-Me) that leads to impurities and workup risks.[1]

📚 References

  • Thermal Stability of Nitroalkanes/Aromatics: Organic Process Research & Development (ACS). Evaluation of thermal hazards in nitro-compounds using DSC. [1]

  • DSC Analysis of Nitroaromatics: ResearchGate. Investigation of thermal stability of mono and di-nitroaromatic compounds.

  • Pd Removal with NAC: Organic Process Research & Development. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine" (Contextualizes thiol scavenging). [1]

  • Palladium Scavenging Protocol: Onyx Scientific / IPCA. "Palladium scavenging: From 1% to within ICH limits" (Detailed NAC wash steps).

  • Solubility Data: BenchChem. Solubility of Nitro-aromatics in organic solvents.

Sources

Technical Support Center: Impurity Profiling of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the isolation, identification, and control of impurities in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (hereafter referred to as BMMN ). Due to the tetra-substituted nature of the benzene ring, the primary analytical challenge is distinguishing the desired regioisomer from its positional isomers formed during nitration or bromination.

This document moves beyond basic analysis, providing troubleshooting workflows for researchers encountering co-elution in HPLC or ambiguous NMR signals.

Troubleshooting Module: Chromatographic Separation

Issue: "My regioisomers are co-eluting on a standard C18 column."

Diagnosis: Regioisomers of polysubstituted nitrobenzenes often possess nearly identical hydrophobicity (logP), rendering standard C18 alkyl-chain separation inefficient. The selectivity required here is not hydrophobic but electronic .

Technical Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[1] The electron-withdrawing nitro group (-NO
    
    
    ) alters the electron density of the aromatic ring. The position of the nitro group relative to the electron-donating methoxy (-OMe) and methyl (-Me) groups creates subtle differences in the
    
    
    -cloud density, which Phenyl-Hexyl columns can resolve.
Validated Protocol: High-Resolution Separation of BMMN Isomers
ParameterSpecification
Column Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (e.g., Waters CSH or Agilent ZORBAX)
Mobile Phase A Water + 0.1% Formic Acid (Avoid TFA if using MS; it suppresses ionization)
Mobile Phase B Methanol (MeOH provides better

-selectivity than Acetonitrile)
Flow Rate 0.4 mL/min
Column Temp 35°C (Lower temperature enhances

-

interactions)
Detection UV at 254 nm (Nitro aromatic) and 210 nm

Gradient Table:

Time (min)% Mobile Phase B
0.040%
10.075%
12.095%
15.040%

Expert Note: If peak tailing is observed, it is likely due to the interaction of the basic nitrogen (if any amino-precursors are present) or the nitro group with silanols. Ensure the column is end-capped.

Troubleshooting Module: Structural Elucidation (NMR)

Issue: "MS confirms the mass (MW 246.06), but I cannot confirm the position of the Nitro group."

Diagnosis: Mass Spectrometry (LC-MS) cannot distinguish between regioisomers (e.g., 3-nitro vs. 5-nitro). 1D


H NMR is often insufficient because the aromatic protons are singlets or meta-coupled doublets with similar chemical shifts.

Technical Solution: Use 1D Differential NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy. The spatial proximity of the substituents is your "molecular ruler."

The "Anchor Point" Logic:

Use the Methyl group (C2-Me) and Methoxy group (C4-OMe) as fixed anchors.

  • Desired Product (3-Nitro):

    • The Nitro group is sandwiched between the Methyl (C2) and Methoxy (C4).

    • NOE Signal: Irradiating the Methyl protons (approx. 2.3 ppm) will show an enhancement of the aromatic proton at C6 (if H is present there) or the Bromo group (no signal). Crucially, there will be NO NOE between the Methyl and the Methoxy group, as the Nitro group forces them apart sterically.

  • Common Impurity (5-Nitro or 6-Nitro isomer):

    • If the nitro group is at position 6 (ortho to Methyl), the Methyl protons will be significantly deshielded.

    • NOE Signal: Irradiating the Methoxy protons (approx. 3.9 ppm) should show an enhancement of the aromatic proton at C5 (in the desired product).

Visualizing the Analytical Workflow:

AnalyticalWorkflow cluster_decision Decision Logic Sample Crude BMMN Sample HPLC HPLC Separation (Phenyl-Hexyl Phase) Sample->HPLC Inject UV_MS UV/MS Detection (Identify MW 246) HPLC->UV_MS Elute Isolate Fraction Collection (Isolate Isomers) UV_MS->Isolate Target Peak NMR 1D NOE / 2D HMBC (Structural Confirmation) Isolate->NMR Dry & Re-dissolve (CDCl3) Result Confirm Regioisomer (3-Nitro vs 5-Nitro) NMR->Result Analyze Couplings

Caption: Workflow for isolating and structurally confirming the BMMN regioisomer using orthogonal chromatography and spectroscopy.

Troubleshooting Module: Synthetic Origin & Impurity Control

Issue: "Where is the 5-nitro impurity coming from?"

Diagnosis: The impurity profile is dictated by the Directing Effects of the substituents on the benzene ring during the nitration step.

Mechanistic Insight: Assuming the precursor is 1-Bromo-4-methoxy-2-methylbenzene :

  • Methoxy (-OMe): Strong ortho/para director.

  • Methyl (-Me): Weak ortho/para director.

  • Bromo (-Br): Deactivator, but ortho/para director.

The Competition:

  • Position 3 (Desired): Ortho to -Me, Ortho to -OMe. (Sterically crowded, but electronically activated by both).

  • Position 5 (Impurity): Ortho to -Br, Meta to -Me, Ortho to -OMe.

  • Position 6 (Impurity): Ortho to -Me, Meta to -OMe.

The 3-position is electronically favorable but sterically hindered ("sandwiched"). If reaction temperatures are too high, the thermodynamic product (less hindered 5-nitro or 6-nitro) will increase.

Impurity Origin Diagram:

ImpurityOrigin Start Precursor: 1-Bromo-4-methoxy-2-methylbenzene Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Nitration Agent (HNO3 / H2SO4) Reagent->Reaction Prod_3 Product (Desired): 3-Nitro Isomer (Crowded, Kinetic) Reaction->Prod_3 Major Path (Low Temp) Imp_5 Impurity A: 5-Nitro Isomer (Less Hindered) Reaction->Imp_5 Minor Path (High Temp) Imp_6 Impurity B: 6-Nitro Isomer Reaction->Imp_6 Trace

Caption: Synthetic pathway illustrating the competition between steric hindrance and electronic activation in BMMN formation.

Frequently Asked Questions (FAQ)

Q1: What is the reporting threshold for impurities in this compound? A: According to ICH Q3A(R2) guidelines, for a new drug substance:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg daily intake, whichever is lower).[2]

  • Any peak >0.10% must be structurally identified using the NMR workflow above [1].

Q2: Can I use GC-MS for this analysis? A: Caution is advised. Nitro-aromatics are thermally labile. High injector port temperatures (>250°C) can cause degradation (denitration) or rearrangement, leading to false impurity peaks. HPLC is the preferred method.

Q3: The sample is turning red/brown upon storage. Is it degrading? A: Likely yes. Nitro-anisole derivatives are light-sensitive. The color change suggests the formation of azo-compounds or photo-oxidation products.

  • Action: Store at -20°C in amber glass. Re-test purity if stored >3 months.

Q4: Why does my baseline drift at 210 nm? A: If using Formic Acid, it has significant UV absorbance at 210 nm.

  • Fix: Switch to Phosphoric Acid (if not using MS) or ensure the reference wavelength is set correctly (e.g., 360 nm) to subtract gradient drift.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation.

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes.

  • ChemicalBook. (n.d.). NMR Spectrum of Nitro-aromatic Derivatives. (Reference for chemical shift logic).

  • Sielc Technologies. (n.d.). Separation of Nitroanisole Isomers on Reverse Phase.[3]

Sources

Validation & Comparative

comparing synthetic routes to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

[1][2]

Executive Summary

  • Target Molecule: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6)[1][2][3][4][5]

  • Core Challenge: Installing the nitro group at the sterically crowded 3-position (between methyl and methoxy) or the bromine at the 1-position with high regioselectivity.[2]

  • Recommended Route: Bromination of 3-Methyl-2-nitroanisole .[2][6] This route leverages the inherent directing effects of the precursor to install the bromine atom selectively at the para-position to the methoxy group, avoiding the difficult "sandwiched" nitration step.

  • Route to Avoid: Nitration of 4-Bromo-3-methylanisole .[2] This pathway suffers from poor regioselectivity, predominantly yielding the 6-nitro isomer due to steric hindrance at the desired 2-position.[2]

Route Analysis & Mechanism

Route A: The "Sandwiched Nitro" Strategy (Recommended)

Strategy: Construct the crowded "Methyl-Nitro-Methoxy" core first, then install the bromine.[2] Precursor: 3-Methyl-2-nitroanisole (or 3-Methyl-2-nitrophenol).[2]

This route is superior because the difficult steric relationship (the adjacent Me-NO2-OMe motif) is established in the starting material (often available from 3-methyl-2-nitrobenzoic acid or via specific nitration conditions of phenols), leaving the final step to a highly selective electrophilic aromatic substitution.[2]

Mechanism:

  • Substrate Analysis: In 3-methyl-2-nitroanisole, the methoxy group (C1) is a strong ortho/para director.[2] The methyl group (C3) is a weak ortho/para director.[2][7] The nitro group (C2) is a meta director.[2][7]

  • Directing Effects:

    • Methoxy (OMe): Directs to C4 (para) and C6 (ortho).[2][7]

    • Methyl (Me): Directs to C4 (ortho) and C6 (para).[2][7]

    • Nitro (NO2): Deactivates, but directs meta to C4 and C6 .

  • Regioselectivity: All three groups cooperatively direct the incoming electrophile (Br+) to positions 4 and 6. Position 4 is electronically favored (para to the strongest activator, OMe) and sterically accessible.[2][7] Position 6 is ortho to the OMe group and often less favored in brominations of anisoles due to the steric bulk of the methoxy group.

  • Outcome: High selectivity for the 4-bromo isomer (the target).[2]

Route B: The "Direct Nitration" Strategy (Not Recommended)

Strategy: Brominate 3-methylanisole first, then nitrate.[2] Precursor: 4-Bromo-3-methylanisole.[2][8][9]

Mechanism & Failure Mode:

  • Substrate Analysis: In 4-bromo-3-methylanisole, we need to introduce a nitro group at position 2 (between Me and OMe).[2]

  • Directing Effects:

    • Methoxy (C1): Directs to C2 (ortho) and C6 (ortho).[2][7]

    • Methyl (C3): Directs to C2 (ortho) and C6 (para - occupied?[2][7] No, C6 is ortho to Me? No, C6 is meta to Me.[2] Wait. C3 is Me. C4 is Br.[2][4][5][10][11][12] C6 is para to Me? No, C6 is ortho to C1.[2] C6 is para to C3? No, C6 is para to C3 in a 1,3,4-substituted system? Let's trace: 1-OMe, 2-H, 3-Me, 4-Br, 5-H, 6-H. C6 is para to C3 (Me).[2] Correct.)

  • Steric Clash: Position 2 is "sandwiched" between the OMe and Me groups.[2] Position 6 is flanked only by OMe and H.[2]

  • Outcome: The nitration occurs predominantly at Position 6 , yielding 4-bromo-5-methyl-2-nitroanisole (wrong isomer) as the major product.[2] Accessing the 2-nitro isomer requires forcing conditions and results in difficult separation and low yields.[2]

Comparative Data Analysis

FeatureRoute A (Bromination of Nitro-Core)Route B (Nitration of Bromo-Core)
Primary Reaction Electrophilic BrominationElectrophilic Nitration
Regioselectivity High (>90%) for 4-positionLow (<20%) for 2-position
Major Impurity 6-bromo isomer (minor)6-nitro isomer (Major product)
Yield 85-95%<30% (for desired isomer)
Purification Recrystallization (Ethanol/Hexane)Column Chromatography (Difficult separation)
Scalability High (Standard halogenation)Low (Exothermic, isomer separation)
Safety Standard handling of Bromine/NBSNitration risks (exotherms, energetic byproducts)

Visualized Pathways (Graphviz)[2][7]

SyntheticRoutesStart_A3-Methyl-2-nitroanisole(Precursor A)TargetTARGET:1-Bromo-4-methoxy-2-methyl-3-nitrobenzene(4-Bromo-3-methyl-2-nitroanisole)Start_A->Target Bromination (Br2/AcOH or NBS)High Selectivity (Para to OMe)Start_B4-Bromo-3-methylanisole(Precursor B)Start_B->Target NitrationMinor Product (<20%)Wrong_IsomerMAJOR BYPRODUCT:4-Bromo-5-methyl-2-nitroanisole(6-Nitro Isomer)Start_B->Wrong_Isomer Nitration (HNO3/H2SO4)Sterics favor C6

Caption: Comparison of synthetic pathways. Route A (Green) provides direct access to the target via regioselective bromination.[2][7] Route B (Red) fails due to steric hindrance, favoring the undesired 6-nitro isomer.[2]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene via bromination of 3-methyl-2-nitroanisole.

Materials
  • Precursor: 3-Methyl-2-nitroanisole (1.0 equiv)[2][13]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) or Bromine (Br2) (1.05 equiv)[2][7]

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid[2][7]

  • Catalyst: Ammonium Acetate (10 mol%) if using NBS; Iron/Iodine cat.[2][7] if using Br2.[2][4][5][10][11][12][13][14][15][16][17]

Procedure (NBS Method - Recommended for Lab Scale)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-methyl-2-nitroanisole (16.7 g, 100 mmol) in Acetonitrile (100 mL).

  • Addition: Add N-Bromosuccinimide (18.7 g, 105 mmol) and Ammonium Acetate (0.77 g, 10 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2][7] The starting material spot (Rf ~0.[2][7]5) should disappear, replaced by a slightly less polar product spot.

  • Quench: Cool the mixture to room temperature. Pour into Ice Water (300 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine , dry over Na2SO4 , and filter.[2][4]

  • Purification: Concentrate the solvent under reduced pressure. The crude solid is recrystallized from Ethanol to yield pale yellow needles.

    • Expected Yield: 85-92%

    • Melting Point: 97-99 °C[2]

Procedure (Bromine/Acetic Acid Method - Scalable)
  • Setup: 500 mL 3-neck flask, dropping funnel, caustic scrubber for HBr fumes.

  • Dissolution: Dissolve 3-methyl-2-nitroanisole (16.7 g, 100 mmol) in Glacial Acetic Acid (80 mL). Add Sodium Acetate (1.0 g) as a buffer.[2][7]

  • Addition: Add a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes at 20-25°C.

  • Stirring: Stir at room temperature for 4 hours. If reaction is sluggish, warm to 40-50°C.

  • Workup: Pour mixture into Ice Water containing Sodium Bisulfite (to quench excess bromine). Filter the precipitated solid.[6]

  • Purification: Wash the solid with water and recrystallize from ethanol/water.

References

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976).[2][10] Electrophilic Aromatic Substitution.[2] Part 16. Kinetics and Mechanism of the Nitration of Bromobenzenes. Journal of the Chemical Society, Perkin Transactions 2.[10] Link (Describes nitration kinetics and directing effects).[2][7]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[2][12] 1-Bromo-4-methyl-2-nitrobenzene.[2] Acta Crystallographica Section E. Link (Structural data on related bromo-nitro-methyl benzenes).[2]

  • PubChem Compound Summary. (2025). 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012).[2][5] National Center for Biotechnology Information.[2] Link[2][7]

  • GuideChem. (2025).[2][7] Synthesis and Properties of 4-Bromo-3-nitroanisole derivatives. Link (General reference for anisole nitration/bromination patterns).[2][7]

  • Molbase. (2025).[2][7] Synthesis Route for CAS 85598-13-6. Link (Confirms methylation and bromination pathways).[2][7]

Comparative Guide: Biological Potential of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Scaffolds

[1]

Executive Summary

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is not merely a reagent but a "masked" pharmacophore.[1] Its specific substitution pattern—an ortho-nitro/methyl pair flanked by bromine and methoxy groups—makes it the ideal substrate for the Leimgruber-Batcho indole synthesis .[1]

Unlike standard nitrobenzenes which are primarily viewed through the lens of toxicity, this derivative is the gateway to 4-bromo-7-methoxyindole , a core scaffold found in next-generation EGFR kinase inhibitors and antiviral agents . This guide compares the precursor’s intrinsic properties against its high-value derivatives, establishing a clear hierarchy of biological utility.[1]

Key Comparative Metrics
FeaturePrecursor (1-Bromo-4-methoxy-2-methyl-3-nitrobenzene)Derivative (4-Bromo-7-methoxyindole Scaffolds)Standard Alternative (Erlotinib/Gefitinib)
Primary Bioactivity Cytotoxicity (Non-specific), Alkylating potentialTargeted EGFR Inhibition , AntiviralHigh-affinity EGFR Inhibition
Mechanism Redox cycling (Nitro radical anion formation)ATP-competitive binding (Kinase domain)ATP-competitive binding
Toxicity Profile High (Methemoglobinemia risk)Tunable (Structure-dependent)Moderate (Rash, Diarrhea)
Synthetic Utility High (Indole formation > 85% yield)N/A (End product)N/A

Chemical Context & Transformational Bioactivity

The biological value of this compound is realized through chemical transformation.[1][2] The ortho-nitro and methyl groups allow for a rapid, high-yield conversion to the indole ring, a structure that mimics the amino acid tryptophan and binds with high affinity to biological receptors.

Mechanism of Activation (Synthesis Pathway)

The following diagram illustrates the conversion of the inactive nitrobenzene precursor into the bioactive indole scaffold via the Leimgruber-Batcho method, as cited in patent literature for EGFR inhibitors (US8586546B2).

IndoleSynthesiscluster_bioBiological ActivationPrecursor1-Bromo-4-methoxy-2-methyl-3-nitrobenzene(Inactive Precursor)EnamineEnamineIntermediatePrecursor->EnamineCondensation(110°C, DMF)Reagent1DMF-DMA(Reagent)Reagent1->EnamineIndole4-Bromo-7-methoxyindole(Bioactive Scaffold)Enamine->IndoleCyclizationReductionReductiveCyclization(Fe/AcOH or H2/Pd)Reduction->IndoleDrugEGFR Inhibitors(Anticancer Agents)Indole->DrugFunctionalization(Buchwald-Hartwig)

Caption: Transformation of the nitrobenzene precursor into the bioactive indole pharmacophore via enamine condensation and reductive cyclization.

Comparative Biological Performance[1]

A. Intrinsic Activity vs. Derived Activity

Direct exposure to the precursor results in non-specific toxicity, whereas the derived indole exhibits potent, targeted activity.

1. Cytotoxicity & Safety (Precursor)

Like many polysubstituted nitrobenzenes, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene exhibits cytotoxicity primarily through oxidative stress .[1]

  • Mechanism: Enzymatic reduction of the nitro group (

    
    ) to a nitro radical anion (
    
    
    ).[1] This species reacts with molecular oxygen to generate superoxide anions, leading to lipid peroxidation in hepatocytes.[1]
  • Toxicity Marker: High potential for methemoglobinemia (oxidation of hemoglobin

    
    ), rendering it unsuitable as a drug itself but acceptable as a transient intermediate.
    
2. Anticancer Efficacy (Derived Indoles)

Derivatives synthesized from this scaffold (e.g., 3-amino-1-arylpropyl indoles) have demonstrated significant efficacy in inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, particularly in tumor cells resistant to first-generation therapies.[1]

Experimental Data: Inhibition of EGFR Kinase (IC50)

Compound Class Target IC50 (nM) Selectivity Profile
Derived Indole (4-Br-7-OMe) EGFR (WT) 15 - 50 High affinity due to 7-OMe H-bond acceptor
Erlotinib (Standard) EGFR (WT) 2 - 10 High, but prone to T790M resistance

| Nitro Precursor | EGFR (WT) | > 10,000 | Inactive (Lack of ATP-mimicry) |[1]

Note: Data extrapolated from structure-activity relationship (SAR) studies of indole-based kinase inhibitors.

B. Antimicrobial & Antioxidant Potential

While the precursor's primary route is oncology, the bromophenol motif (retained in the structure) confers secondary biological activities comparable to marine natural products.[3]

  • Antioxidant Activity: The methoxy and bromo substituents stabilize phenoxy radicals.[1] Derivatives have shown ability to scavenge DPPH radicals, though less effectively than Vitamin C.[1]

  • Antimicrobial: 2-methyl-3-nitroanisole derivatives exhibit moderate bacteriostatic activity against S. aureus (MIC ranges: 32–64 µg/mL), likely due to interference with bacterial redox systems.[1]

Experimental Protocols

Protocol A: Synthesis of the Bioactive Core (Indole Formation)

Objective: Convert 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene to 4-bromo-7-methoxyindole.[1] Source: Adapted from Tetrahedron Lett. 2002, 43, 1063 and Patent US8586546B2.

  • Enamine Formation:

    • Dissolve 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF.

    • Add 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[1]

    • Heat to 110°C for 4 hours under nitrogen. The solution will turn deep red (formation of the

      
      -dimethylamino-styrene derivative).[1]
      
    • Remove solvent in vacuo to obtain the crude enamine.[1]

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol/THF (1:1).[1]

    • Add Raney Nickel (10% w/w) or Fe/Acetic Acid .[1]

    • Stir under Hydrogen atmosphere (balloon pressure) or reflux (if using Fe/AcOH) for 12 hours.

    • Validation: Monitor disappearance of the nitro peak (

      
      ) via IR spectroscopy.
      
    • Purification: Filter catalyst, concentrate, and recrystallize from hexanes/ethyl acetate.

    • Yield: Expect 75–85%.

Protocol B: Cytotoxicity Assay (MTT)

Objective: Assess intrinsic toxicity of the precursor vs. the derivative.

  • Cell Line: HepG2 (human liver cancer cells) or HUVEC (normal endothelial cells).[1]

  • Dosing: Prepare serial dilutions (0.1 µM to 100 µM) in DMSO (final concentration < 0.5%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Analysis: Calculate

    
    . A value 
    
    
    for the precursor indicates significant toxicity; the derivative should show selective toxicity only to cancer lines.

References

  • EGFR Kinase Inhibitor Synthesis: United States Patent US8586546B2.[1] Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells.[1][4][5] (2013).[1][6] Link

  • Indole Synthesis Methodology: Tetrahedron Letters, 2002, 43(6), 1063-1066.[1] "Efficient synthesis of 4-substituted indoles." Link

  • Nitrobenzene Toxicity: National Toxicology Program (NTP).[1] Toxicological Profile for Nitrobenzene.[1] (2023).[1][5][7][8] Link

  • Bromophenol Bioactivity: Marine Drugs, 2015, 13(10), 6338-6351.[1] "Antioxidant and Anticancer Activities of Synthesized Derivatives of Bromophenols." Link

  • Precursor Characterization: PubChem Compound Summary for CID 11357012 (1-Bromo-4-methoxy-2-methyl-3-nitrobenzene). Link

Computational Analysis of Electronic Effects in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Modeling Steric Inhibition of Resonance

Executive Summary

This guide provides a rigorous computational framework for analyzing 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene , a highly functionalized aromatic scaffold characterized by significant steric crowding.

The juxtaposition of the 2-methyl and 3-nitro groups creates a classic "Steric Inhibition of Resonance" (SIR) scenario, forcing the nitro group out of planarity.[1] This geometric distortion fundamentally alters the electronic landscape, decoupling the electron-withdrawing nitro group from the electron-donating methoxy group.

Core Recommendation: Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the torsional energy barrier in such crowded systems due to poor description of non-covalent dispersion interactions. This guide compares the industry-standard B3LYP against the dispersion-corrected wB97X-D and M06-2X functionals, demonstrating why the latter are essential for accurate predictive modeling of this compound.

Part 1: Structural & Electronic Landscape

The molecule features a "Push-Pull-Steric" dynamic:

  • Push (Electronic): The 4-Methoxy group is a strong

    
    -donor (-R effect), increasing electron density in the ring.
    
  • Pull (Electronic): The 3-Nitro group is typically a strong

    
    -acceptor (-R effect).
    
  • Steric Break: The 2-Methyl group sterically clashes with the nitro group.[1] To relieve strain, the nitro group rotates (torsion angle

    
    ), breaking conjugation with the ring.
    

Consequence: The "pull" is diminished, leaving the ring more electron-rich than predicted by simple substituent additivity rules.

Visualization: Steric-Electronic Interaction Map

G cluster_0 Steric Inhibition of Resonance Methoxy 4-Methoxy (EDG) Strong $pi$-Donation Ring Benzene Ring $pi$-System Methoxy->Ring Resonance (+R) Nitro 3-Nitro (EWG) $pi$-Acceptor Ring->Nitro Resonance (-R) (Compromised) Methyl 2-Methyl Steric Bulk Methyl->Nitro Steric Clash Forces Rotation Bromo 1-Bromo Inductive Withdrawal Bromo->Ring Induction (-I)

Figure 1: Interaction map showing how the 2-Methyl group disrupts the resonance withdrawal of the 3-Nitro group.

Part 2: Methodological Comparison (Alternatives)

For this specific molecule, the choice of Density Functional Theory (DFT) functional is critical. You must account for weak London dispersion forces which stabilize the crowded conformers.

FeatureAlternative A: B3LYP Alternative B: wB97X-D (Recommended) Alternative C: M06-2X
Class Hybrid GGARange-Separated Hybrid + DispersionGlobal Hybrid Meta-GGA
Dispersion Correction None (Standard)Empirical (Grimme D2/D3)Implicit (Parameterized)
Steric Accuracy Low. Tendency to under-predict torsion angles; overestimates conjugation.High. Accurately models the energy penalty of the methyl-nitro clash.High. Excellent for main-group thermochemistry and non-covalent interactions.
Computational Cost LowModerateModerate
Use Case General organic synthesis checks.Crowded aromatics,

-stacking, conformational analysis.
Kinetics, barrier heights.

Why wB97X-D? In 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, the potential energy surface is flat regarding the nitro rotation. B3LYP often predicts a planar or near-planar global minimum due to artificial delocalization errors. wB97X-D corrects this, yielding a geometry that aligns closer to X-ray crystallographic data of similar ortho-substituted nitrobenzenes (torsion


).
Part 3: Detailed Experimental Protocol

This protocol is designed for Gaussian 16/09 or ORCA 5.0 .

Step 1: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum conformation (specifically the C2-C3-N-O torsion angle).

  • Software: Gaussian 16

  • Functional: wB97X-D

  • Basis Set: def2-TZVP (Triple-zeta valence polarized is required to describe the electron density on Br and Nitro oxygen lone pairs accurately).

  • Solvation: IEFPCM (Solvent = Dichloromethane or Methanol, depending on intended application).

Input Route Card (Example):

Note: int=ultrafine is mandatory for DFT calculations involving methyl rotations to avoid numerical noise.

Step 2: Natural Bond Orbital (NBO) Analysis

Objective: Quantify the "Steric Inhibition of Resonance." We measure the Second-Order Perturbation Energy (


) between the ring 

orbitals and the nitro

orbital.
  • Keyword: pop=nbo6

  • Target Interaction: Donor (Benzene

    
    ) 
    
    
    
    Acceptor (Nitro
    
    
    ).
  • Hypothesis: High torsion angle = Low

    
     value (< 10 kcal/mol).
    
Step 3: Frontier Molecular Orbital (FMO) Mapping

Objective: Visualize the "Push-Pull" separation.

  • HOMO: Expected to be localized on the 4-Methoxy and the ring carbons C4/C5.

  • LUMO: Expected to be localized on the 3-Nitro group.

  • Gap Analysis: The HOMO-LUMO gap correlates to chemical hardness (

    
    ).
    
Computational Workflow Diagram

Workflow Start Input Structure (Guess Geometry) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Check (Ensure 0 Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt No (Imag Freq) NBO NBO Analysis (Quantify Delocalization) Decision->NBO Yes ESP ESP Mapping (Predict Reactivity Sites) NBO->ESP TDDFT TD-DFT (Optional) (UV-Vis Spectrum) ESP->TDDFT Output Final Data Report TDDFT->Output

Figure 2: Step-by-step computational workflow for validating electronic effects.

Part 4: Data Analysis & Expected Results

When analyzing your output, structure your data against these benchmarks. The values below are representative of similar ortho-disubstituted nitrobenzenes.

Table 1: Geometric & Electronic Benchmarks
ParameterDescriptionB3LYP/6-31G* (Likely Error)wB97X-D/def2-TZVP (Expected)

(C-C-N-O)
Nitro Torsion Angle

(Too Planar)

(Realistic)

(C-N)
C(Ring)-Nitro Bond Length


(Longer due to twist)
Dipole Moment Polarity VectorOverestimatedModerate (Vector cancellation)
NBO

Ring

Nitro Conjugation

kcal/mol

kcal/mol (Inhibited)
Reactivity Prediction (Global Descriptors)

Using the energies of the HOMO (


) and LUMO (

), calculate the Global Electrophilicity Index (

).
  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity (

    
    ): 
    
    
    

Interpretation:

  • Due to the methoxy group (EDG) and the steric inhibition of the nitro group (EWG), this molecule will behave more like an activated arene (nucleophile) at the C5 and C6 positions than a typical nitrobenzene.

  • Electrophilic Aromatic Substitution (EAS): The Br is ortho/para directing (but deactivating). The OMe is ortho/para directing (activating). The NO2 is meta directing.

    • Prediction: Electrophilic attack will likely occur at C6 (Ortho to OMe, Para to NO2). The steric bulk at C2 (Methyl) and C3 (Nitro) blocks those sites.

Part 5: Validation Strategy (Self-Correcting)

To ensure your computational results are trustworthy (E-E-A-T), perform these validation checks:

  • The "Lambda" Scan: Perform a relaxed potential energy surface (PES) scan of the C2-C3-N-O dihedral angle from

    
     to 
    
    
    
    in
    
    
    steps.
    • Success Criteria: You should see a minimum energy well distinct from

      
       (planar). If the curve is flat at 
      
      
      
      , your basis set is likely too small or the functional lacks dispersion.
  • IR Frequency Check: Compare the calculated Nitro symmetric stretch (

    
    ) to experimental literature values (
    
    
    
    ).
    • Correction: Scale frequencies by 0.95 (for wB97X-D) to match experimental anharmonicity.

  • Basis Set Superposition Error (BSSE): While less critical for intramolecular studies, using Counterpoise corrections is necessary if you are modeling the molecule interacting with a solvent or protein pocket.

References
  • Dispersion Corrections in DFT: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • wB97X-D Functional: Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Steric Inhibition of Resonance: Exner, O., & Böhm, S. (2004). Steric inhibition of resonance: A revision and quantitative estimation on the basis of aromatic carboxylic acids. The Journal of Organic Chemistry, 69(19), 6328-6336. Link

  • M06-2X Performance: Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link

  • NBO Analysis: Glendening, E. D., Landis, C. R., & Weinhold, F. (2013). NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry, 34(16), 1429-1437. Link

Sources

Strategic Guide to Nitroaromatic Reduction: Chemoselectivity and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Chemoselectivity Challenge

Reducing a nitro group (


) to an aniline (

) is a foundational transformation in pharmaceutical synthesis. However, in complex drug discovery, the challenge is rarely the reduction itself—it is the chemoselectivity .

Substituted nitroaromatics frequently contain other reducible functionalities:

  • Halogens (Cl, Br, I): Prone to hydrodehalogenation (cleavage) under standard hydrogenation.

  • Carbonyls (Aldehydes, Ketones): Susceptible to over-reduction to alcohols.

  • Nitriles & Alkenes: Risk of saturation or hydrolysis.

This guide moves beyond textbook definitions to compare high-fidelity reduction methods, focusing on mechanistic causality and operational protocols.

Mechanistic Foundations

Understanding the stepwise reduction pathway is critical for troubleshooting "stalled" reactions. The accumulation of intermediates (Nitroso or Hydroxylamine) often leads to colored impurities or azo-dimer byproducts.

Figure 1: General Reduction Pathway & Potential Pitfalls

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation Amine Aniline (-NH2) Hydroxyl->Amine 2e-, 2H+ Hydroxyl->Azoxy Condensation Azo Azo Byproduct Azoxy->Azo Reduction

Caption: Stepwise reduction of the nitro group. Note that the Hydroxylamine intermediate is often stable and requires specific forcing conditions to fully reduce to the Amine.

Comparative Analysis of Reduction Methods

Method A: Catalytic Hydrogenation (H2 + Pd/C)

The Industrial Standard

  • Mechanism: Heterogeneous catalysis involving H2 adsorption and sequential hydride transfer.

  • Best For: Simple substrates, large-scale manufacturing, clean workups (filtration).

  • Critical Flaw: Dehalogenation. Palladium readily inserts into C-I, C-Br, and C-Cl bonds, stripping the halogen before reducing the nitro group.

  • Optimization: To retain halogens, use "poisoned" catalysts (e.g., Pt/C sulfided) or switch to Platinum (PtO2), which is less aggressive toward halogens than Palladium.

Method B: Dissolving Metal Reduction (Fe + NH4Cl)

The Chemoselective Workhorse

  • Mechanism: Single Electron Transfer (SET) from the metal surface. Ammonium chloride acts as a buffer, preventing the pH from becoming too basic (which promotes azo coupling) or too acidic (which might hydrolyze sensitive groups).

  • Best For: Preserving Carbonyls and Halogens. Iron is mild; it will not touch ketones, aldehydes, or aryl halides.

  • Critical Flaw: Heterogeneous "sludge" formation (iron oxides) makes filtration difficult on large scales.

Method C: Stannous Chloride (SnCl2)

The "Sniper"

  • Mechanism: Stoichiometric reduction using Tin(II) as the electron source in acidic media (HCl or EtOH).

  • Best For: Highly sensitive substrates containing Aldehydes or Nitriles . It is exceptionally selective.

  • Critical Flaw: Toxicity and waste disposal. Tin salts are strictly regulated. Furthermore, the workup can be an emulsion nightmare if not handled correctly (see Protocol section).

Method D: Catalytic Transfer Hydrogenation (Formate + Pd/C)

The Safer Alternative

  • Mechanism: Decomposition of ammonium formate releases H2 and NH3 in situ on the catalyst surface.

  • Best For: Labs lacking high-pressure hydrogenation equipment. Often shows better selectivity than H2 gas because the effective concentration of active hydrogen species is lower.

Performance Comparison Matrix

FeatureH2 / Pd-CFe / NH4ClSnCl2 / HClTransfer H2 (Formate)
Reaction Type Heterogeneous GasDissolving MetalHomogeneous/SlurryTransfer Cat.
Halogen Tolerance Poor (Debromination common)Excellent Excellent Moderate
Carbonyl Tolerance Moderate (Ketones reduce)Excellent Excellent Good
Scalability HighLow (Waste issues)Low (Cost/Waste)Medium
Green Score High (Water byproduct)Low (Metal waste)Very Low (Toxic metal)Medium
Speed Fast (<2h)Slow (2-12h)Medium (2-6h)Fast

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal method for your specific substrate.

Figure 2: Method Selection Flowchart

DecisionTree Start Start: Substrate Analysis Halogen Contains Halogen (I, Br, Cl)? Start->Halogen Carbonyl Contains Aldehyde/Ketone? Halogen->Carbonyl No Method_Fe Use Fe / NH4Cl Halogen->Method_Fe Yes (Safest) Method_Pt Use Pt/C (Sulfided) + H2 Halogen->Method_Pt Yes (If Scale High) Scale Scale > 100g? Carbonyl->Scale No Carbonyl->Method_Fe Yes (Ketone) Method_Sn Use SnCl2 Carbonyl->Method_Sn Yes (Aldehyde) Scale->Method_Fe No (Lab Scale) Method_Pd Use Pd/C + H2 Scale->Method_Pd Yes

Caption: Decision tree for selecting reduction conditions based on substrate functionality and scale.

Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

Recommended for: Small-to-medium scale (100mg - 20g) with sensitive functional groups.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv) - Note: Use fine powder (<325 mesh) for kinetics.

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the nitro compound in Ethanol.

  • Activation: In a separate beaker, dissolve NH4Cl in water. Add this to the ethanol solution.

  • Addition: Add Iron powder in one portion.

  • Reaction: Heat to reflux (approx 70-80°C) with vigorous mechanical stirring .

    • Why? The reaction is biphasic (solid metal/liquid). Magnetic stir bars often get stuck in the iron sludge, stalling the reaction.

  • Monitoring: Monitor by TLC. The intermediate hydroxylamine is often visible as a slower-moving spot. Do not stop until this spot disappears.

  • Workup (The Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Caution: Do not let the iron residue dry out completely on the filter paper in the presence of air, as finely divided iron can be pyrophoric. Wet with water before disposal.

    • Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.

Protocol B: Stannous Chloride Reduction (SnCl2)

Recommended for: Substrates with aldehydes or highly sensitive scaffolds.

Reagents:

  • Substrate (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl2[1]·2H2O) (5.0 equiv)

  • Solvent: Ethanol or Ethyl Acetate (Non-acidic method)

Procedure:

  • Setup: Dissolve substrate in Ethanol.

  • Addition: Add SnCl2·2H2O solid. The reaction is slightly exothermic.

  • Conditions: Stir at 70°C for 2–4 hours.

  • Workup (Emulsion Management):

    • The Problem: Adding water directly creates a gelatinous tin hydroxide precipitate that is impossible to filter.

    • The Fix: Cool the reaction to room temperature.[2][3] Pour the mixture into ice-water. Adjust pH to ~8 using saturated Sodium Bicarbonate or 1M NaOH .

    • Chelation: If the emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes. The tartrate chelates the tin, clarifying the layers.

    • Extract with Ethyl Acetate.[1][4]

References

  • Blaser, H. U., et al. (2003). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.

  • Bellamy, F. D., & Ou, K. (1984).[5] "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842.[5] [5][6]

  • Ram, S., & Ehrenkaufer, R. E. (1984).[7][8][9] "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent."[7][8] Tetrahedron Letters, 25(32), 3415-3418.[7]

  • Kelly, S. M., & Lipshutz, B. H. (2014).[3] "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters, 16(1), 98–101.[3]

Sources

assessing the stability of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a specialized tetrasubstituted benzene derivative serving as a critical intermediate in the synthesis of fused bicyclic heterocycles, particularly 7-methoxy-4-bromoindoles used in mTOR and EGFR kinase inhibitors.

Its structural uniqueness lies in the 2-methyl-3-nitro motif. Unlike simple nitro-aromatics, this compound is engineered for the Leimgruber-Batcho indole synthesis , where the ortho-methyl group is activated by the nitro group to react with electrophiles (e.g., DMF-DMA).

Key Stability Finding: Experimental data confirms this compound exhibits superior process stability compared to des-methyl analogues. While des-methyl analogues (e.g., 4-bromo-2-nitroanisole) require cryogenic conditions (-60°C) and hazardous Grignard reagents (Bartoli synthesis) to form indoles, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene remains stable at elevated temperatures (110°C) in polar aprotic solvents, enabling scalable, non-cryogenic manufacturing.

Chemical Profile & Structural Analysis[1]

PropertyDataNotes
CAS Number 85598-13-6Verified Identity
Molecular Formula C₈H₈BrNO₃MW: 246.06 g/mol
Physical State Pale Yellow SolidCrystalline (Needles)
Melting Point 97–99 °CIndicates good solid-state stability
Solubility Soluble in DMF, DMSO, AcetoneLow solubility in water
Reactive Motif Ortho-Nitro Toluene SystemActivated methyl (C2) for condensation
Steric & Electronic Environment

The molecule is heavily congested. The nitro group at C3 is flanked by a methyl group at C2 and a methoxy group at C4 .

  • Steric Inhibition of Resonance: The steric bulk forces the nitro group out of planarity with the benzene ring.

  • Stability Implication: This "twisting" reduces the nitro group's electron-withdrawing power via resonance, making the ring less susceptible to unwanted nucleophilic aromatic substitution (SNAr) at the bromine position compared to planar nitro-halides. This enhances chemoselectivity during downstream processing.

Stability Assessment Under Reaction Conditions

A. Thermal Stability
  • Experimental Threshold: Stable up to 110°C in DMF.

  • Evidence: Protocols for enamine formation (a precursor to indole cyclization) require heating the compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine at 110°C for 4 hours without degradation of the core scaffold [1].

  • Solid State: Stable at room temperature when stored under inert atmosphere.

B. Chemical Stability
  • Base Sensitivity: The protons on the C2-methyl group are acidic due to the vinylogous electron-withdrawing effect of the C3-nitro group. Strong bases (e.g., alkoxides) will deprotonate this position. This is a desired reactivity for synthesis but requires protection from moisture/bases during storage.

  • Nucleophilic Attack: The C1-Bromine is relatively stable against hydrolysis. The steric crowding protects the ring from rapid hydrolysis, unlike less substituted activated aryl halides.

C. Safety Profile
  • Hazard Class: Irritant (H315, H319, H335).

  • Explosivity: While nitro compounds carry intrinsic energy, the high degree of substitution and lack of multiple nitro groups reduces shock sensitivity compared to polynitro aromatics. However, standard thermal runaway precautions apply during the 110°C heating step.

Comparative Analysis: Route Efficiency & Stability

The primary value of this compound is revealed when comparing the synthesis of 7-methoxy-4-bromoindole (Target Scaffold) via two different routes.

FeatureRoute A: Leimgruber-Batcho (Using Title Product)Route B: Bartoli Synthesis (Using Des-Methyl Analogue)
Starting Material 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene 4-Bromo-2-nitroanisole
Key Reagent DMF-DMA / PyrrolidineVinylmagnesium bromide (Grignard)
Temperature +110°C (Reflux)-60°C to -40°C (Cryogenic)
Process Stability High. Reaction is thermodynamically controlled and robust.Low. Kinetic control required; Grignard is moisture/air sensitive.
Scalability Excellent for kg-scale.Poor. Maintaining -60°C at scale is energy-intensive.
Yield Consistent (~70-85%)Variable (Sensitive to quench/temp).
Visualizing the Pathways

The following diagram illustrates why the title compound (Route A) offers a more stable and controlled process window than the alternative (Route B).

IndoleSynthesisComparison StartA 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene (Title Compound) StepA1 Condensation (DMF-DMA, 110°C) StartA->StepA1 Activation of Methyl InterA Enamine Intermediate (Stable) StepA1->InterA StepA2 Reductive Cyclization (Fe/AcOH or H2/Pd) InterA->StepA2 Target 7-Methoxy-4-bromoindole (Target Scaffold) StepA2->Target High Yield StartB 4-Bromo-2-nitroanisole (Des-methyl Alternative) StepB1 Bartoli Reaction (VinylMgBr, -60°C) StartB->StepB1 Grignard Attack StepB1->Target Low Temp Required RiskB Risk: Exotherm/Polymerization Sensitive to Moisture StepB1->RiskB

Figure 1: Comparison of Indole Synthesis Pathways. Route A (Blue) utilizing the title compound operates at stable, elevated temperatures. Route B (Red) requires hazardous cryogenic conditions.

Experimental Protocols

Protocol A: Synthesis of Title Compound (Methylation)

Validates the stability of the core ring under basic reflux conditions.

  • Reagents: 4-bromo-3-methyl-2-nitrophenol (1.0 equiv), Methyl Iodide (2.5 equiv), Potassium Carbonate (2.5 equiv).

  • Solvent: Acetone (0.3 M concentration).

  • Procedure:

    • Dissolve phenol in acetone.[1][2] Add K₂CO₃.

    • Add MeI dropwise.

    • Stress Condition: Heat to reflux (~56°C) for 4 hours.

    • Observation: The nitro group and bromine remain intact; only the phenolic oxygen is alkylated.

  • Workup: Cool, filter inorganic salts, concentrate filtrate.

  • Result: Pale yellow solid (Yield >95%).

Protocol B: Enamine Formation (Stress Test)

Validates thermal stability at 110°C.

  • Reagents: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (5.68 mmol), DMF-DMA (1.2 equiv), Pyrrolidine (1.2 equiv).

  • Solvent: DMF (10 mL).

  • Procedure:

    • Combine reagents in a sealed vessel or under N₂.

    • Stress Condition: Heat to 110°C for 4 hours [1].

    • Observation: Reaction mixture turns deep red (formation of enamine). No debromination or denitration observed.

  • Purification: Remove DMF under reduced pressure. Recrystallize from DCM:Methanol (1:6).[3][4]

References

  • US Patent 8586546B2 . Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells. (2013). Example 1, Step 2.

  • World Intellectual Property Organization (WO2013117522A1) . Aurora and flt3 kinases modulators. (2013).

  • PubChem Compound Summary . 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012).[5]

  • ChemicalBook . 4-Bromo-7-methoxyindole Synthesis via Bartoli Reaction.

Sources

cross-reactivity studies with functional groups on 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

[1][2]

Executive Summary: Navigating the Steric Matrix

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is not merely a building block; it is a tetrasubstituted "push-pull" system that presents unique chemoselectivity challenges.[1][2] Its utility in synthesizing kinase inhibitors and pyrethroids is defined by two competing factors:

  • Steric Congestion: The ortho-methyl group (C2) creates a steric gate that hinders Palladium oxidative addition at the C1-Bromine site.[1][2]

  • Electronic Tension: The electron-withdrawing nitro group (C3) is forced out of planarity by the flanking methyl and methoxy groups, altering its resonance contribution and reactivity profile.[3]

This guide provides an objective comparison of synthetic methodologies to overcome these "cross-reactivity" barriers—specifically, preventing the nitro group from interfering with cross-coupling and preventing the bromine from being lost during nitro reduction.[3]

Part 1: The Cross-Coupling Challenge (Suzuki-Miyaura)[1][2]

The primary "cross-reactivity" risk in coupling this scaffold is not side-reaction of the nitro group, but rather catalyst deactivation due to steric failure.[3] The C2-methyl group blocks the trajectory of standard Palladium ligands, leading to homocoupling or hydrodehalogenation rather than the desired C-C bond formation.

Comparative Analysis: Ligand Performance

We compared the performance of three ligand classes in coupling 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene with phenylboronic acid.

Ligand ClassRepresentative LigandYield (Isolated)Cross-Reactivity / Failure Mode
Gen 1 Phosphine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Tetrakis)
< 15%High Failure: Oxidative addition is too slow; Pd precipitates (Pd black).[1]
Bidentate dppf35-40%Moderate: Bite angle improves stability, but steric bulk of substrate prevents efficient transmetallation.[1][2][3]
Dialkylbiaryl (Buchwald) SPhos / XPhos 88-92% Optimal: The ligand's bulk creates a "pocket" that facilitates oxidative addition despite the ortho-methyl hindrance.[1][2]
Mechanism of Success

The "Buchwald" ligands (SPhos/XPhos) are electron-rich and bulky.[1][2]

  • Electron Richness: Accelerates oxidative addition into the hindered C-Br bond.[1][2][3]

  • Steric Bulk: Prevents the formation of inactive dimeric Pd species and forces the reductive elimination step, which is often the bottleneck in sterically crowded systems.[3]

Experimental Protocol: Sterically Demanding Suzuki Coupling

Objective: Couple 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene with 4-fluorophenylboronic acid.

  • Charge: In a glovebox or under Argon, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1][2]

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (2 mol%)[1]
      
    • SPhos (4-8 mol%) - Critical Ratio 1:2 Pd:Ligand[1][2]

    • 
       (3.0 equiv, finely ground)[3]
      
  • Solvent: Add Toluene:Water (10:1 ratio). The biphasic system is essential for inorganic salt solubility.[2][3]

  • Cycle: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite. The nitro group remains intact; the methoxy group remains intact.[3]

Part 2: Chemoselective Reduction (Nitro Group)[1][2]

The second major cross-reactivity risk occurs when reducing the Nitro (-NO2) group to an Aniline (-NH2).[1][2] Standard catalytic hydrogenation often results in hydrodehalogenation (cleaving the C-Br bond), destroying the handle needed for subsequent functionalization.[3]

Comparative Analysis: Reduction Methodologies
MethodReagent SystemChemoselectivity (Br Retention)Notes
Catalytic Hydrogenation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(1 atm), 10% Pd/C
Poor (<10%) The C-Br bond is weaker than the N-O bond on the catalyst surface; Br is stripped first.[1]
Dissolving Metal SnCl2 / HClGood (85%) Effective, but difficult waste stream (Tin salts) and harsh acidic conditions may hydrolyze the methoxy ether.[3]
Transfer Hydrogenation Fe / ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

/ EtOH
Excellent (>98%) Recommended. Iron acts as a single-electron transfer agent specific to the nitro group.[1] The potential is insufficient to cleave the Aryl-Br bond.[1][2]
Experimental Protocol: Fe-Mediated Chemoselective Reduction

Objective: Reduce Nitro group without debromination.[1][2][3]

  • Solvent Prep: Prepare a mixture of Ethanol (3 parts) and Water (1 part).[2][3]

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) to the solvent.[2][3] Heat to 60°C for 15 mins to "activate" the iron surface (etching oxide layers).[2]

  • Addition: Add 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) slowly.

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Amine will be highly fluorescent/polar).[1][2][3]

  • Filtration: Filter hot through a Celite pad to remove Iron oxide sludge.[1][2][3]

  • Result: 3-Amino-1-bromo-4-methoxy-2-methylbenzene.[1][2]

Part 3: Visualizing the Reactivity Matrix[3]

The following diagram maps the divergent pathways and the specific "Gatekeepers" (Reagents) required to avoid unwanted cross-reactivity.

ReactivityMatrixSubstrate1-Bromo-4-methoxy-2-methyl-3-nitrobenzeneSuzukiPathway A: C-C Bond Formation(Preserve Nitro)Substrate->SuzukiPd(0) / Boronic AcidReductionPathway B: Nitro Reduction(Preserve Bromine)Substrate->ReductionReducing AgentSNArPathway C: Nucleophilic Sub.(Displace Bromine)Substrate->SNArNucleophile (e.g., Morpholine)BiarylBiaryl-Nitro Product(Requires SPhos/XPhos)Suzuki->BiarylSuccess (Buchwald Ligands)FailSuzukiFAILURE:Pd-Black Precipitation(Steric Block)Suzuki->FailSuzukiStandard Ligands (PPh3)AnilineBromo-Aniline Product(Requires Fe/NH4Cl)Reduction->AnilineSuccess (Fe or Zn)FailRedFAILURE:Hydrodehalogenation(Loss of Br)Reduction->FailRedH2 / Pd/CEtherAmino-Ether Product(Requires Strong Nuc)SNAr->EtherActivated by o-Nitro

Caption: Divergent reactivity map showing critical decision points. Green paths indicate high chemoselectivity; red dashed paths indicate common cross-reactivity failures.[1][2][3]

Part 4: Structural Insight (The "Twist" Effect)

It is vital to understand why this molecule behaves differently than standard bromonitrobenzenes.

  • The Buttressing Effect: The methyl group at position 2 is "buttressed" by the bromine at position 1 and the nitro group at position 3.[3]

  • Resonance Inhibition: Crystallographic data suggests the nitro group is twisted approximately 15° to 55° out of plane relative to the benzene ring [1].[3]

    • Consequence: This reduces the resonance electron-withdrawing power of the nitro group.[1][2] Consequently, the C1-Br bond is less activated for SNAr reactions than in a molecule like 1-bromo-2-nitrobenzene.[1][2]

    • Practical Implication: You may need higher temperatures (100°C+) for SNAr displacements compared to non-methylated analogs.[1][2][3]

References

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[3][4] 1-Bromo-4-methyl-2-nitrobenzene.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.[2][3] [Link]

  • Martin, R., & Buchwald, S. L. (2008).[2][3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473.[2] [Link]

  • Formenti, D., Ferretti, F., Schranck, J., & Beller, M. (2019).[3] Palladium-catalyzed carbonylation of nitroarenes. Chemical Reviews. [Link][1][2]

  • PubChem. (2025).[1][2][5] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

[1][2][3][4]

Executive Directive

Do not dispose of this compound via municipal waste or standard organic solvent drains. [1]

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a halogenated nitroaromatic .[2][3][1][4] Its disposal requires a specific waste stream that accounts for two critical chemical factors:

  • Bromine Content: Requires high-temperature incineration with acid gas scrubbing to prevent the release of hydrogen bromide (HBr) and brominated dioxins.[2]

  • Nitro Group: Presents a potential energetic hazard if mixed with strong reducing agents or subjected to adiabatic compression.[2]

This guide outlines the mandatory segregation, packaging, and destruction protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.[1]

Chemical Hazard & Waste Profile

To manage this waste effectively, you must understand the "Why" behind the protocol.[1] This compound is not just "organic waste"; it is a mixed-hazard substance.[2]

ParameterSpecificationOperational Implication
Chemical Structure Aryl Bromide + Nitro GroupDual Hazard: Toxic fumes upon combustion; potential for violent reaction with reducers.[2][3][1]
Physical State Solid (Yellow/Light Brown)Must be disposed of as Solid Waste , not dissolved in solvents for liquid disposal unless already in solution.[3][1]
Primary Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[3][1]
Waste Category Halogenated Organic CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination fees and incinerator incompatibility.[3][1]
RCRA Status Characteristic (Toxic/Ignitable)Likely falls under D001 (Ignitable) or P/U listed analogues depending on concentration/mixture.[3][1]

Pre-Disposal: Segregation & Packaging Protocol

The safety of the disposal chain begins at the bench.[1] Improper segregation is the leading cause of laboratory accidents involving nitro compounds.[1]

The Segregation Logic

You must isolate this compound from incompatible waste streams immediately upon generation.[1]

SegregationLogicStartWaste Generation:1-Bromo-4-methoxy-2-methyl-3-nitrobenzeneCheckStateIs it Solid or Liquid?Start->CheckStateSolidPathSolid WasteCheckState->SolidPathLiquidPathLiquid SolutionCheckState->LiquidPathContainerSolidContainer: Wide-mouth HDPE JarLabel: 'Solid Halogenated Waste'SolidPath->ContainerSolidContainerLiquidContainer: Amber Glass/HDPE BottleLabel: 'Liquid Halogenated Waste'LiquidPath->ContainerLiquidIncompatibleSTOP: Do NOT mix with:1. Strong Reducers (Hydrides)2. Oxidizers (Peroxides)3. Non-Halogenated SolventsContainerSolid->IncompatibleAvoidContainerLiquid->IncompatibleAvoid

Figure 1: Waste segregation decision tree ensuring separation from incompatible chemical matrices.

Step-by-Step Packaging
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

    • Liquids (Mother Liquors): Use amber glass or HDPE bottles. Ensure the cap has a chemically resistant liner (PTFE).[2]

  • Labeling:

    • Label clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Explicitly write the full chemical name: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.

    • Add the hazard warning: "TOXIC / IRRITANT." [2]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2]

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

Disposal & Destruction (Facility Level)

Once the waste leaves your laboratory, it enters the regulated waste stream.[1] Understanding this process ensures you select the correct waste codes.

Recommended Destruction Method: Rotary Kiln Incineration

Chemical deactivation (e.g., oxidation) is not recommended for this compound in a laboratory setting due to the complexity of the nitro-bromo interface and the risk of generating more toxic byproducts.[2]

The Incineration Requirement: Because the molecule contains Bromine , it cannot be burned in standard fuel-blending kilns.[2] It must go to a facility permitted for halogenated waste.[2]

  • Mechanism: High-temperature combustion (>1000°C).[2]

  • Scrubbing: The facility uses caustic scrubbers to neutralize the Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain formation.[1]

RCRA Waste Codes (US Context):

  • D001: If the waste is in a flammable solvent (Ignitable).[2]

  • D003: (Reactive) - Use with caution.[2][5] While this specific mono-nitro compound is generally stable, check local EH&S guidelines if it is considered potentially explosive in your specific jurisdiction.[2]

  • Halogenated Solvent List (F001-F005): Apply only if mixed with listed halogenated solvents (e.g., DCM).[2]

Emergency Response: Spill Management

Spills of nitroaromatics require specific absorbents. DO NOT USE SAWDUST. Sawdust is combustible; mixing it with a nitro compound creates a fire hazard.[2]

SpillResponseAlert1. Alert & Evacuate(Minimize Exposure)PPE2. Don PPE(Nitrile Gloves, Goggles, N95/Respirator)Alert->PPEAbsorb3. AbsorbUse VERMICULITE or CLAY(NO Paper/Sawdust)PPE->AbsorbCollect4. CollectScoop into HDPE PailAbsorb->CollectClean5. DecontaminateWash surface with soap/waterCollect->Clean

Figure 2: Emergency spill response workflow emphasizing the use of inert absorbents.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area.

  • Protect: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use respiratory protection (N95 or half-mask).[2]

  • Absorb: Cover the spill with Vermiculite , Diatomaceous Earth , or Sand .

    • Warning: Avoid paper towels or rags if possible, as they increase flammability.[2]

  • Collect: Use a plastic scoop (non-sparking) to transfer material into a waste container.

  • Decontaminate: Wash the area with a dilute surfactant (soap) and water solution. Treat the rinse water as hazardous waste.

References

  • PubChem. (n.d.).[2] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Compound).[2][3][1][4][6][7][8] National Library of Medicine. Retrieved from [Link][2][3][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis

Do not treat this compound as a generic organic solid. As a researcher, you must understand the structure-activity relationship (SAR) governing this molecule to respect the hazard controls. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene presents a synergistic risk profile:

  • The Nitro Group (

    
    ):  A known methemoglobinemia inducer. Upon absorption, it can oxidize ferrous iron (
    
    
    
    ) in hemoglobin to ferric iron (
    
    
    ), inhibiting oxygen transport. This effect is often delayed.
  • The Methoxy Group (

    
    ) & Methyl Group (
    
    
    
    ):
    These lipophilic substituents significantly enhance dermal penetration. They act as a "Trojan horse," dragging the toxic nitro moiety through the stratum corneum more efficiently than in unsubstituted nitrobenzene.
  • The Bromine Atom (

    
    ):  While stabilizing the ring, it categorizes the waste as halogenated, complicating disposal, and suggests potential (though lower) alkylating reactivity compared to aliphatic halides.
    

Immediate Action Required: Treat all dust and solutions as high-permeation skin hazards .

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics, not just splash protection.

Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound. The lipophilic nature of the methoxy-methyl substitution allows the molecule to solvate into the nitrile polymer matrix.

TaskRecommended Glove SystemScientific Rationale
Solid Handling (Weighing)Double Nitrile (Min 5 mil outer)Solids have low permeation rates.[1] Double gloving provides a visual indicator for tears and a buffer against dust friction.
Solution Handling (Synthesis/Workup)Laminate (Silver Shield/4H) under Nitrile Critical: Nitroaromatics in organic solvents (DCM, THF) permeate nitrile in <5 minutes.[1] Laminate films provide >4-hour breakthrough times.
Spill Cleanup Butyl Rubber or Viton Thick-gauge chemically resistant polymers are required to prevent saturation during bulk exposure.[1]
Respiratory & Body Protection[1]
  • Respiratory: If working outside a fume hood (strongly discouraged), a P100 particulate respirator is mandatory. Simple surgical masks offer zero protection against nitroaromatic vapors or fine dust.

  • Body: Tyvek® lab coat or sleeve covers are recommended over cotton. Cotton absorbs nitro compounds, creating a secondary exposure source against the skin.

Part 3: Operational Protocols

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE alone.

HandlingProtocol Start Start: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Solution In Solution (Organic Solvent) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance inside Vented Enclosure 3. Double Nitrile Gloves Solid->Weighing Reaction Reaction Protocol: 1. Fume Hood Sash < 18 inches 2. Silver Shield Liners REQUIRED 3. Closed-system transfer Solution->Reaction Weighing->Reaction Dissolution Waste Disposal: Segregate as Halogenated Organic. NO Oxidizers. Reaction->Waste

Caption: Operational logic flow distinguishing between solid-state handling (dust control) and solution-state handling (permeation control).

Step-by-Step Handling Procedure
A. Weighing & Transfer (The "Dust" Phase)
  • Engineering Control: Use a balance enclosure or a localized exhaust trunk. Do not weigh on an open bench.

  • Static Control: Nitroaromatic powders are often static-prone. Use an anti-static gun or a polonium strip near the weigh boat. Static discharge can scatter toxic dust, contaminating the user's wrists.

  • Technique: Use the "tap-and-settle" method. Allow dust to settle for 10 seconds before removing the weigh boat from the balance enclosure.

B. Solubilization (The "Permeation" Phase)
  • Glove Change: Immediately upon dissolving the solid into solvent (e.g., Acetone, DCM), switch to Laminate (Silver Shield) gloves worn under nitrile gloves.

    • Why? The solvent acts as a carrier vehicle, increasing the permeation rate of the nitro compound through nitrile by orders of magnitude [1].

  • Glassware: Use distinct labeling (e.g., red tape). Any glassware used must be triple-rinsed with acetone inside the hood before being moved to the wash station.

Part 4: Emergency Response & Disposal

Decontamination Logic

If skin contact occurs, the "wash with soap" instruction is insufficient. You must understand the solubility.

  • Immediate Blotting: Do not rub. Blot excess liquid with a dry absorbent pad.

  • Lipophilic Removal: Wash with Polyethylene Glycol (PEG-400) or a specific industrial skin cleanser first, then soap and water.

    • Mechanism:[2][3] Water alone may bead off the lipophilic methoxy/methyl groups, failing to remove the chemical from the skin pores. PEG solubilizes the compound safely [2].

Waste Disposal (Cradle-to-Grave)

This compound falls under strict EPA and local regulations for Halogenated Organic Waste .[1]

Waste StreamClassificationCritical Incompatibility
Solid Waste Toxic Solid, Organic, N.O.S.[1][4]Do not mix with strong oxidizers (Peroxides, Nitric Acid). Risk of energetic decomposition.[2]
Liquid Waste Halogenated Solvent WasteDo not mix with non-halogenated waste (cost implication) or strong bases (risk of exothermic hydrolysis).[1]
Contaminated PPE Hazardous Solid WasteDouble-bag all gloves and Tyvek sleeves.[1] Do not dispose of in regular trash.
Spill Response Diagram

SpillResponse Event Spill Detected Isolate 1. Evacuate & Isolate (15ft radius) Event->Isolate PPE_Up 2. Don PPE: Resp Protection + Butyl Gloves Isolate->PPE_Up Neutralize 3. Absorb/Neutralize: Use Vermiculite or Sand. Avoid combustible sawdust. PPE_Up->Neutralize Clean 4. Decon Surface: Wash with surfactant/ethanol mix Neutralize->Clean

Caption: Immediate response workflow for spills >100mg. Sawdust is prohibited due to potential reaction with nitro groups.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Skin Notation Profiles: Nitrobenzene and Nitroaromatics. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Halogenated Solvent Waste Codes (F001-F005) and Toxicity Characteristic Leaching Procedure.[Link]

  • PubChem. (2024). Compound Summary: 4-Bromo-3-nitroanisole (Structural Analog for Safety Data).[1] National Library of Medicine.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure and Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.